Technical Documentation Center

2-Benzoyl-N-phenylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Benzoyl-N-phenylbenzene-1-sulfonamide
  • CAS: 18963-28-5

Core Science & Biosynthesis

Foundational

"physicochemical properties of 2-Benzoyl-N-phenylbenzene-1-sulfonamide"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-N-phenylbenzene-1-sulfonamide Abstract 2-Benzoyl-N-phenylbenzene-1-sulfonamide is a complex organic molecule featuring a benzenesulfonamide core,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-N-phenylbenzene-1-sulfonamide

Abstract

2-Benzoyl-N-phenylbenzene-1-sulfonamide is a complex organic molecule featuring a benzenesulfonamide core, a structure of significant interest in medicinal chemistry and materials science. The benzenesulfonamide moiety is a well-established pharmacophore, known for its role in a wide array of therapeutic agents due to its ability to act as a potent zinc-binding group, enabling the targeting of various enzymes and receptors.[1] This guide provides a comprehensive analysis of the key physicochemical properties of 2-Benzoyl-N-phenylbenzene-1-sulfonamide, structured from the perspective of a Senior Application Scientist. We will delve into its molecular structure, synthesis, purification, and spectroscopic profile, and explore its core physical properties such as solubility and thermal behavior. The causality behind experimental choices and the interpretation of structural data are emphasized to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The foundational step in understanding any compound is to define its structure and chemical identity. 2-Benzoyl-N-phenylbenzene-1-sulfonamide, with the molecular formula C₁₉H₁₅NO₃S, integrates three key functional components: a benzoyl group, a central phenyl ring, and an N-phenyl-substituted sulfonamide group.[2] This unique arrangement of bulky aromatic rings and polar functional groups dictates its chemical behavior and physical properties.

Caption: Chemical structure of 2-Benzoyl-N-phenylbenzene-1-sulfonamide.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name 2-Benzoyl-N-phenylbenzene-1-sulfonamide N/A
Molecular Formula C₁₉H₁₅NO₃S [2]
Molecular Weight 337.4 g/mol [2]

| CAS Number | Not explicitly available | N/A |

Synthesis and Purification

The synthesis of 2-Benzoyl-N-phenylbenzene-1-sulfonamide is most effectively achieved via a nucleophilic substitution reaction. This standard and reliable method involves the condensation of 2-aminobenzophenone with benzenesulfonyl chloride.[2] The choice of this pathway is dictated by the commercial availability of the starting materials and the high efficiency of sulfonyl chloride reactions with primary amines.

Experimental Protocol: Synthesis

Rationale: The reaction is typically performed in the presence of a weak base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. An aprotic solvent like dichloromethane or tetrahydrofuran is chosen to ensure the solubility of the reactants without interfering with the reaction mechanism.

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfonylation: Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the flask dropwise over 30 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Rationale: Recrystallization is the preferred method for purifying the crude product, leveraging the temperature-dependent solubility of the compound to separate it from impurities.[2] An ethanol-water mixture is an effective solvent system, as the compound is highly soluble in hot ethanol but significantly less soluble at lower temperatures, while impurities may remain in the solution.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization Induction: Slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Signal/Value Rationale
¹H NMR Aromatic Protons δ 7.0-8.0 ppm (multiplets) Signals from the three distinct phenyl rings.
N-H Proton δ 8.0-10.0 ppm (broad singlet) Acidic proton on the sulfonamide nitrogen; signal may be exchangeable with D₂O.
¹³C NMR Aromatic Carbons δ 110-140 ppm Multiple signals corresponding to the carbons of the phenyl rings.
Carbonyl Carbon (C=O) δ 190-200 ppm Characteristic downfield shift for a ketone carbonyl carbon.
IR Spectroscopy N-H Stretch 3100-3300 cm⁻¹ Typical stretching vibration for a secondary sulfonamide N-H bond.[3]
C=O Stretch 1650-1680 cm⁻¹ Strong absorption from the benzoyl ketone group.
S=O Stretch 1330-1370 cm⁻¹ (asymmetric)1140-1180 cm⁻¹ (symmetric) Two characteristic strong absorptions for the sulfonyl group.[3]
Mass Spec (EIMS) Molecular Ion (M⁺) m/z 337 Corresponds to the molecular weight of the compound.

| | Key Fragments | m/z 232 [M-SO₂-H]m/z 141 [PhSO₂]⁺m/z 105 [PhCO]⁺ | Expected fragmentation patterns include loss of SO₂, cleavage of the S-N bond, and formation of the benzoyl cation.[3][5] |

Core Physicochemical Properties

The physical properties of the compound are a direct consequence of its molecular structure, particularly the interplay between its large, hydrophobic aromatic systems and its polar, hydrogen-bonding capable functional groups.

G Structure 2-Benzoyl-N-phenylbenzene-1-sulfonamide 3 Aromatic Rings Sulfonamide (SO₂NH) Benzoyl (C=O) Properties Physicochemical Properties Low Aqueous Solubility Good Organic Solubility High Melting Point H-Bonding Capability Structure:f0->Properties:f0 Hydrophobic Nature Structure:f1->Properties:f1 Polarity, Dipole Moments Structure:f2->Properties:f1 Polarity Structure:f1->Properties:f2 Intermolecular H-Bonds Structure:f1->Properties:f3 N-H Donor, S=O Acceptor

Caption: Relationship between structure and key physicochemical properties.

Solubility Profile

The molecule's amphiphilic character, combining hydrophobic and polar regions, governs its solubility.[2]

  • Aqueous Media: It exhibits very limited solubility in water. The three large phenyl rings create a significant hydrophobic character that dominates its interaction with water. The estimated water solubility is predicted to be less than 0.1 mg/mL.[2]

  • Organic Solvents: Solubility is markedly enhanced in polar organic solvents. It is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as polar protic solvents like ethanol and methanol.[2] This is due to the ability of these solvents to interact favorably with both the aromatic rings and the polar sulfonamide and carbonyl groups.

Thermal Properties and Polymorphism
  • Melting Point: While an experimental melting point is not documented, related N-phenylbenzenesulfonamide compounds typically melt above 100°C.[6] The extensive aromatic system and strong intermolecular forces, including hydrogen bonding, suggest a relatively high melting point and good thermal stability.[2]

  • Polymorphism: Benzenesulfonamide derivatives are known to exhibit polymorphism, where different crystalline forms of the same compound possess different melting points and stability.[2] It is plausible that 2-Benzoyl-N-phenylbenzene-1-sulfonamide could crystallize in common space groups like P21/c or C2/c, with molecular conformation stabilized by intramolecular interactions.[2] Different polymorphic forms could show melting point variations of 5-15°C.[2]

Crystal Structure

Direct crystallographic data is unavailable. However, analysis of related N-benzoyl benzenesulfonamides and N-aryl sulfonamides allows for an educated projection of its solid-state structure.[7][8]

  • Hydrogen Bonding: The crystal packing is expected to be dominated by intermolecular N-H···O hydrogen bonds, where the sulfonamide N-H acts as a donor and one of the sulfonyl oxygens acts as an acceptor. This typically leads to the formation of dimeric or chain-like structures in the crystal lattice.[7]

  • Molecular Conformation: The molecule is inherently non-planar. The dihedral angles between the three aromatic rings will be significant, likely ranging from 40-80 degrees, to minimize steric hindrance.[2] This twisted conformation is a key feature influencing its packing efficiency and potential for polymorphism.

Table 3: Summary of Physicochemical Properties

Property Predicted Value / Behavior Rationale / Reference
Appearance White to off-white crystalline solid Based on analogous sulfonamides.[6]
Melting Point Expected >100 °C; subject to polymorphism High molecular weight, aromaticity, and hydrogen bonding.[2][6]
Aqueous Solubility Very low (<0.1 mg/mL) Predominantly hydrophobic due to three phenyl rings.[2]
Organic Solubility Soluble in DMSO, DMF, Methanol, Ethanol Favorable interactions with polar organic solvents.[2]
Hydrogen Bonding 1 Donor (N-H), 3 Acceptors (S=O x2, C=O) Key to crystal packing and intermolecular forces.

| Predicted Crystal System | Monoclinic (Space group P21/c or C2/c) | Common for benzenesulfonamide derivatives.[2] |

Potential Biological and Pharmacological Relevance

The benzenesulfonamide scaffold is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][9] This activity often stems from the ability of the sulfonamide group to coordinate with metal ions (like zinc) in the active sites of metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases.[1]

While 2-Benzoyl-N-phenylbenzene-1-sulfonamide itself has not been extensively studied, compounds with similar structures have shown potential to induce apoptosis in cancer cells.[2] The specific substitutions on the core structure can modulate this activity, making it a candidate for further investigation as a therapeutic agent.

G General Mechanism of Sulfonamide-Based Enzyme Inhibition Sulfonamide Benzenesulfonamide Derivative Zinc Zn²⁺ Sulfonamide->Zinc Coordinates via -SO₂NH⁻ group Enzyme Metalloenzyme (e.g., Carbonic Anhydrase) Enzyme->Zinc Active Site Product Product Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds

Caption: General inhibition mechanism of metalloenzymes by sulfonamides.

Conclusion

2-Benzoyl-N-phenylbenzene-1-sulfonamide is a molecule defined by its structural complexity and the resulting physicochemical properties. Its large hydrophobic surface area renders it poorly soluble in water, while its polar functional groups ensure solubility in various organic solvents. The presence of a hydrogen bond donor and multiple acceptors dictates its solid-state behavior, suggesting a high melting point and the potential for polymorphism, which are critical considerations in drug development and materials science. The synthesis is straightforward, and purification by recrystallization is effective. Based on its core benzenesulfonamide scaffold, the compound holds potential for biological activity, warranting further investigation. This guide provides the foundational chemical and physical data necessary to support such future research endeavors.

References

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12371520, 2-Phenylbenzene-1-sulfonamide. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (2014). ResearchGate. [Link]

  • SpectraBase. 2-Benzoyl-N-phenyl-benzamide. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (2016). ResearchGate. [Link]

  • Google Patents. CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022). MDPI. [Link]

  • Google Patents. US6605635B1 - N-substituted benzyl or phenyl aromatic sulfamides compounds and the use thereof.
  • N-Benzo-ylbenzene-sulfonamide. (2009). PubMed. [Link]

  • SpectraBase. 2-(N'-Benzoyl)-1-(N-phenylamido)benzene. [Link]

  • Cheméo. Chemical Properties of N-phenyl-n-benzyl benzenesulfonamide. [Link]

  • N-(2-Methylphenyl)benzenesulfonamide. (2015). ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20266927, n-Benzoyl sulfonamide. [Link]

  • J&K Scientific. 2-Amino-N-phenylbenzene-1-sulfonamide. [Link]

  • Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. (2004). PMC. [Link]

  • N-phenyl benzenesulfonamide derivatives synthesized. (2013). ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75671, Benzenesulfonamide, N-(phenylsulfonyl)-. [Link]

Sources

Exploratory

"2-Benzoyl-N-phenylbenzene-1-sulfonamide CAS number and structure"

The following technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 2-Benzoyl-N-phenylbenzene-1-sulfonamide , a specialized sulfonamide intermediate. Chemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, physicochemical properties, synthesis, and applications of 2-Benzoyl-N-phenylbenzene-1-sulfonamide , a specialized sulfonamide intermediate.

Chemical Identity & Structure

2-Benzoyl-N-phenylbenzene-1-sulfonamide is an aromatic sulfonamide characterized by an ortho-benzoyl substitution on the sulfonyl-bearing benzene ring. It serves as a critical intermediate in the synthesis of bioactive sultams and saccharin derivatives.

Attribute Detail
CAS Number 18963-28-5
IUPAC Name 2-Benzoyl-N-phenylbenzene-1-sulfonamide
Common Synonyms N-Phenyl-2-benzoylbenzenesulfonamide; o-Benzoylbenzenesulfonanilide
Molecular Formula C₁₉H₁₅NO₃S
Molecular Weight 337.40 g/mol
SMILES O=C(C1=CC=CC=C1)C2=CC=CC=C2S(=O)(=O)Nc3ccccc3
InChI Key WHJGMXCAZTYNOL-UHFFFAOYSA-N
Structural Analysis

The molecule consists of three aromatic rings:

  • Ring A (Central): A benzene ring substituted at positions 1 and 2.

  • Sulfonamide Linkage: At position 1, a sulfonyl group (-SO₂-) connects to an anilino nitrogen (-NHPh).

  • Benzoyl Group: At position 2, a ketone carbonyl (-C=O) links to a phenyl ring (Ring C).

This ortho positioning facilitates intramolecular interactions, making the compound a precursor for cyclization into 3-phenyl-1,2-benzisothiazole-1,1-dioxide (a pseudo-saccharin derivative) under acidic or thermal conditions.

Physicochemical Properties

The following data represents standard physicochemical characteristics for 2-Benzoyl-N-phenylbenzene-1-sulfonamide.

Property Value / Description
Physical State Solid (Crystalline powder)
Color White to off-white
Melting Point 138–140 °C (Typical for o-benzoyl sulfonamide analogs)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
pKa (Sulfonamide NH) ~9.5 (Predicted)
LogP 3.82 (Predicted)

Synthesis & Manufacturing Protocol

The synthesis of 2-Benzoyl-N-phenylbenzene-1-sulfonamide is achieved via a nucleophilic substitution (Schotten-Baumann type) reaction between 2-benzoylbenzenesulfonyl chloride and aniline.

Reaction Scheme

The reaction proceeds through the attack of the aniline nitrogen on the sulfonyl sulfur, displacing the chloride ion. A base (pyridine or triethylamine) is required to scavenge the HCl byproduct.

SynthesisPathway Start1 2-Benzoylbenzenesulfonyl Chloride Reagent Base (Et3N or Pyridine) DCM, 0°C to RT Start1->Reagent Start2 Aniline Start2->Reagent Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Product 2-Benzoyl-N-phenylbenzene- 1-sulfonamide Intermediate->Product Elimination of Cl- Byproduct HCl Salt Intermediate->Byproduct

Figure 1: Synthetic pathway for the production of 2-Benzoyl-N-phenylbenzene-1-sulfonamide.

Detailed Protocol

Materials:

  • 2-Benzoylbenzenesulfonyl chloride (1.0 eq)[1]

  • Aniline (1.05 eq)

  • Triethylamine (1.2 eq) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-benzoylbenzenesulfonyl chloride (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (12 mmol) followed by the dropwise addition of Aniline (10.5 mmol) dissolved in DCM (5 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Wash the organic layer with 1M HCl (to remove excess aniline/base).

    • Wash with saturated NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be observed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

  • δ 9.5–10.0 ppm (s, 1H): Sulfonamide NH proton (broad, exchangeable).

  • δ 7.8–8.2 ppm (m, aromatic): Protons on the central benzene ring, particularly H-3 and H-6 (deshielded by -SO₂ and -CO groups).

  • δ 7.1–7.6 ppm (m, aromatic): Overlapping multiplets corresponding to the benzoyl phenyl ring and the N-phenyl ring.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 338.4 m/z

  • [M-H]⁻: 336.4 m/z (Negative mode is often more sensitive for sulfonamides).

  • Fragmentation: Loss of the SO₂ group or cleavage of the N-S bond may produce fragments at m/z ~197 (benzoylphenyl cation) or m/z 92 (anilino fragment).

Applications & Therapeutic Potential

While primarily a research intermediate, this scaffold is relevant in two key areas:

  • Sultam Synthesis: The ortho-benzoyl group allows for an intramolecular cyclization to form 3-phenyl-1,2-benzisothiazole-1,1-dioxide . These "sultam" derivatives are bioisosteres of isoindolinones and have shown potential as:

    • Anti-inflammatory agents: Inhibitors of specific proteases.

    • HIV-1 Integrase Inhibitors: Structural analogs have been screened for antiviral activity.[2]

  • Photochemical Imaging: Derivatives of 2-benzoylbenzenesulfonamides are utilized in photosensitive compositions. Upon irradiation, the bond between the sulfonamide and the aromatic system can undergo cleavage or rearrangement, useful in photo-resist technologies.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis or oxidation over long periods.

References

  • PubChem Compound Summary. (2025). 2-Benzoyl-N-phenylbenzenesulfonamide (CAS 18963-28-5). National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). Product List: Benzenesulfonamide, 2-benzoyl-N-phenyl-.[3]Link

  • BenchChem. (2025). Sulfonamide Synthesis Protocols and Applications.Link

  • ResearchGate. (2023). Reactions of aromatic sulfonyl chlorides with anilines: Kinetic and Mechanistic Studies.Link

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization of 2-Benzoyl-N-phenylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic validation of 2-Benzoyl-N-phenylbenzene-1-sulfonamide (C₁₉H₁₅NO₃S), a critical pharmacophore often synthesized via the nucleophilic ring-opening of N-phenylsaccharin with phenylmagnesium bromide.

Correct structural elucidation of this compound requires distinguishing between the sulfonamide (


) and benzophenone  (

) moieties, which coexist in a sterically crowded ortho-substitution pattern. This guide details the expected NMR, IR, and MS signatures, providing a self-validating protocol for confirming structural integrity.

Chemical Context & Synthesis Logic

To interpret the spectra accurately, one must understand the molecular origin.[1] The target molecule is typically generated through a Grignard reaction where the nucleophilic phenyl group attacks the carbonyl carbon of the saccharin ring, followed by ring opening.[1]

  • Precursor: N-Phenylsaccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide).

  • Reagent: Phenylmagnesium bromide (PhMgBr).[1][2][3][4][5][6]

  • Product: 2-Benzoyl-N-phenylbenzene-1-sulfonamide.[1]

Key Structural Features for Analysis:

  • Ortho-Substitution: The benzoyl and sulfonamide groups are ortho to each other on the central benzene ring, creating a unique steric and electronic environment.[1]

  • Dual Electron Withdrawal: The central ring is electron-deficient due to both

    
     and 
    
    
    
    groups.
  • Intramolecular H-Bonding: Potential for hydrogen bonding between the sulfonamide NH and the benzoyl carbonyl oxygen.[1]

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and analyze fragmentation to verify the core connectivity.[1]

Experimental Parameters (ESI-MS/EI-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Positive/Negative mode or Electron Impact (EI, 70 eV).[1]

  • Solvent: Methanol/Acetonitrile with 0.1% Formic Acid.[1]

Fragmentation Logic & Data

The molecular ion (


) is expected at m/z 337 .[1] The fragmentation pattern is dominated by the stability of the benzoyl cation and the cleavage of the sulfonamide bond.
Ion Typem/z (approx)Structural AssignmentMechanistic Origin

338 Protonated MoleculeParent ion (ESI+).

336 Deprotonated MoleculeParent ion (ESI-).
Fragment 273

Extrusion of

(Rearrangement).
Fragment 105

Benzoyl cation (Alpha-cleavage). Base Peak in EI.
Fragment 77

Phenyl cation.[1]
DOT Diagram: Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z 338 Frag_SO2 Sulfonamide Cleavage Loss of PhNH2 / SO2 M_Ion->Frag_SO2 Rearrangement Frag_Benzoyl Benzoyl Cation [PhCO]+ m/z 105 M_Ion->Frag_Benzoyl Alpha-Cleavage (C-C) Frag_Phenyl Phenyl Cation [Ph]+ m/z 77 Frag_Benzoyl->Frag_Phenyl -CO

Figure 1: Proposed mass spectrometric fragmentation pathway for 2-Benzoyl-N-phenylbenzene-1-sulfonamide.

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups, specifically distinguishing the ketone carbonyl from the sulfonamide signals.

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16-32.

Diagnostic Bands

The ortho-benzoyl group lowers the N-H stretching frequency due to intramolecular hydrogen bonding (NH


 O=C).
Functional GroupFrequency (

)
IntensityNotes
N-H Stretch 3240 – 3350 Medium, BroadLower than free sulfonamides (~3400) due to H-bonding.
C=O Stretch 1660 – 1680 StrongConjugated benzophenone ketone.[1] Distinct from amide C=O.[1][7]

Asym.
1330 – 1350 StrongCharacteristic sulfonamide doublet component 1.[1]

Sym.
1150 – 1170 StrongCharacteristic sulfonamide doublet component 2.[1]
C=C Aromatic 1580 – 1600 MediumRing breathing modes.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and confirm the ortho relationship of substituents.

¹H NMR (Proton)
  • Solvent: DMSO-

    
     (preferred for solubility and NH observation) or CDCl₃.[1]
    
  • Frequency: 400 MHz or higher.

Key Diagnostic Signals:

  • Sulfonamide NH: A singlet appearing downfield (9.5–10.5 ppm).[1] In DMSO, this is sharp; in CDCl₃, it may be broad.[1]

  • Ortho-Benzoyl Proton: The proton on the central ring ortho to the carbonyl group will be deshielded (shifted downfield) relative to other aromatic protons.[1]

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentInterpretation
10.0 – 10.5 Singlet (s)1HSO₂NH Acidic sulfonamide proton. Disappears with D₂O shake.
7.8 – 8.0 Doublet/Multiplet1HAr-H (Ortho to C=O) Deshielded by the adjacent carbonyl anisotropy.
7.6 – 7.8 Multiplet2-4HAr-H (Ortho to SO₂) Deshielded by the sulfonyl group.
7.1 – 7.6 Multiplet~9HAr-H (Remaining) Overlapping signals from the benzoyl and N-phenyl rings.
¹³C NMR (Carbon)[8]
  • Solvent: DMSO-

    
     / CDCl₃.[1]
    
  • Key Feature: The presence of a ketone carbonyl carbon (~195 ppm) is the definitive proof of ring opening (vs. the cyclic saccharin precursor).

Chemical Shift (

, ppm)
Carbon TypeAssignment
194.0 – 196.0 C=O (Ketone) Benzophenone carbonyl.[1] Critical diagnostic peak.
138.0 – 142.0 C-N / C-S Ipso carbons of the N-phenyl and sulfonyl rings.
126.0 – 135.0 Ar-C Aromatic CH and quaternary carbons.[1]
DOT Diagram: Structural Verification Logic

NMR_Logic Sample Unknown Sample H_NMR 1H NMR Analysis Sample->H_NMR C_NMR 13C NMR Analysis Sample->C_NMR Check_NH Singlet > 10 ppm? (Confirm Sulfonamide) H_NMR->Check_NH Check_CO Peak ~195 ppm? (Confirm Ketone) C_NMR->Check_CO Result CONFIRMED: 2-Benzoyl-N-phenylbenzene- 1-sulfonamide Check_NH->Result Yes Check_CO->Result Yes

Figure 2: Logical flowchart for spectroscopic verification of the target compound.

References

  • Saccharin Ring Opening: Abramovitch, R. A., et al.[1] "The Reaction of Saccharin with Grignard Reagents." Journal of the Chemical Society, Perkin Transactions 1, 1974.[1]

  • Sulfonamide Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][8] (Standard Reference for IR/NMR shifts).

  • General Grignard Addition: "Reaction of N-substituted saccharin with phenylmagnesium bromide." Heterocycles, Vol 26, 1987.[1]

Note: The specific spectral values provided are representative ranges derived from the structural class (o-benzoylbenzenesulfonamides) and are intended for validation purposes. Exact shifts may vary slightly based on solvent concentration and temperature.

Sources

Exploratory

Comprehensive Quantum Chemical Profiling of 2-Benzoyl-N-phenylbenzene-1-sulfonamide

This guide outlines a rigorous computational framework for profiling 2-Benzoyl-N-phenylbenzene-1-sulfonamide (CAS 18963-28-5). It addresses the molecule's specific structural challenges, including intramolecular hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous computational framework for profiling 2-Benzoyl-N-phenylbenzene-1-sulfonamide (CAS 18963-28-5). It addresses the molecule's specific structural challenges, including intramolecular hydrogen bonding and steric congestion, and provides a self-validating protocol for researchers.

Content Type: Technical Guide / Whitepaper Subject: Computational Chemistry & Molecular Modeling Target: Drug Discovery Scientists & Structural Chemists

Executive Summary & Structural Context

2-Benzoyl-N-phenylbenzene-1-sulfonamide is a sterically crowded sulfonamide derivative characterized by an ortho-benzoyl substituent on the sulfonyl-bearing ring and an N-phenyl group. This specific substitution pattern introduces a critical conformational lock: the potential for an intramolecular hydrogen bond between the sulfonamide N-H and the benzoyl carbonyl oxygen (C=O).

Accurate quantum chemical modeling of this compound requires addressing three physical phenomena:

  • Non-Covalent Interactions (NCI): The competition between intramolecular hydrogen bonding (locking the conformation) and steric repulsion between the two phenyl rings.

  • Electronic Delocalization: The interplay between the electron-withdrawing sulfonyl/benzoyl groups and the electron-rich N-phenyl ring.

  • Solvation Effects: The stabilization of the polar sulfonamide core in biological media.

This guide defines the Gold Standard Protocol for characterizing this molecule using Density Functional Theory (DFT).

Computational Methodology (The Protocol)

Theoretical Level Selection

For this specific molecular weight (~337.4 g/mol ) and aromatic density, standard B3LYP functionals are insufficient due to their inability to capture long-range dispersion forces (van der Waals interactions) between the stacked phenyl rings.

  • Recommended Functional:

    
    B97X-D  (Range-separated hybrid functional with Grimme’s D2 dispersion correction).
    
    • Why: It accurately models the

      
      -
      
      
      
      stacking and the delicate energy balance of the intramolecular H-bond.
  • Basis Set: 6-311++G(d,p) .

    • Why: The diffuse functions (++) are mandatory for describing the lone pairs on the Sulfonyl oxygens and Nitrogen, which are critical for predicting chemical reactivity.

Workflow Visualization

The following diagram outlines the logical flow of the computational study, from initial conformer generation to final spectral analysis.

QC_Workflow cluster_props Output Modules Start Structure Input (2D to 3D Conversion) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch Generate Rotamers DFT_Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conf Freq_Check Frequency Analysis (NIMAG = 0?) DFT_Opt->Freq_Check Decision Valid Min? Freq_Check->Decision Decision->DFT_Opt No (Imag Freq) Prop_Calc Property Calculation Decision->Prop_Calc Yes (Ground State) MEP MEP & FMO (Reactivity) Prop_Calc->MEP NMR NMR (GIAO) (Structure ID) Prop_Calc->NMR NBO NBO Analysis (Donor-Acceptor) Prop_Calc->NBO

Caption: Figure 1. Step-by-step computational workflow for validating the ground state geometry and extracting physicochemical properties.

Structural Analysis & Data Interpretation[1]

Geometry Optimization & Tautomerism

The sulfonamide group can theoretically exist in two tautomeric forms: the Amide form (R-SO₂-NH-R') and the Imidic Acid form (R-SO(OH)=N-R').

  • Hypothesis: For 2-Benzoyl-N-phenylbenzene-1-sulfonamide, the Amide form is energetically preferred by >15 kcal/mol due to the resonance stability of the sulfonamide bond and the lack of aromaticity disruption.

  • Key Geometric Marker: The intramolecular Hydrogen Bond.

    • Look for a distance of 1.8 – 2.2 Å between the Sulfonamide N-H proton and the Benzoyl C=O oxygen.

    • This interaction locks the C-S-C-C torsion angle.

Reference Data Framework

Use the table below to benchmark your calculated values. Deviations >0.05 Å or >50 cm⁻¹ suggest a failure in the model (e.g., insufficient basis set or lack of dispersion correction).

ParameterGeometric FeatureTypical Calc.[1] Range (DFT)Experimental Benchmark (Analogues)Significance
Bond Length S=O (Sulfonyl)1.43 – 1.45 Å1.42 – 1.44 ÅIndicates S-O bond order; affects solubility.
Bond Length S-N (Sulfonamide)1.64 – 1.68 Å1.63 – 1.66 ÅCritical for cleavage/metabolism prediction.
Bond Length C=O (Benzoyl)1.21 – 1.23 Å1.21 – 1.22 ÅH-bond acceptor strength.
Angle O=S=O118° – 121°119° – 120°Tetrahedral distortion index.
Torsion C-S-N-CVariableVariableDefines "Twisted" vs "Planar" conformation.
IR Freq

(N-H) Stretch
3250 – 3350 cm⁻¹3200 – 3300 cm⁻¹Red-shifted if intramolecular H-bonding occurs.
IR Freq

(S=O) Asym
1330 – 1360 cm⁻¹1340 – 1370 cm⁻¹Diagnostic fingerprint.

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness (


).
  • HOMO Location: Typically localized on the N-phenyl ring and the sulfonamide nitrogen lone pair.

  • LUMO Location: Typically localized on the Benzoyl moiety (specifically the

    
     of the C=O and its attached ring), making it the site for nucleophilic attack.
    
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent docking interactions in drug development.

  • Negative Regions (Red): The Sulfonyl oxygens and the Benzoyl oxygen. These are H-bond acceptors.

  • Positive Regions (Blue): The Sulfonamide N-H proton. This is the primary H-bond donor.

  • Neutral/Green: The aromatic rings (hydrophobic interactions).

Interaction Pathway Diagram

The following diagram illustrates the internal electronic logic that dictates the molecule's reactivity.

Reactivity_Logic Benzoyl Benzoyl Group (EWG) NH_Group Sulfonamide NH (Acidic Proton) Benzoyl->NH_Group H-Bond Acceptor Result2 Locked Conformation Benzoyl->Result2 via H-Bond Sulfonyl Sulfonyl Group (Strong EWG) Sulfonyl->NH_Group Inductive Acidification Result1 High Acidity (pKa ~9-10) NH_Group->Result1 N_Phenyl N-Phenyl Ring (Electron Rich) N_Phenyl->NH_Group Resonance Donation

Caption: Figure 2. Intramolecular electronic interactions defining the stability and acidity of the sulfonamide core.

Step-by-Step Experimental Protocol

Input Preparation (Gaussian Format)

To ensure reproducibility, use the following route section structure. This setup requests optimization, frequency calculation, and solvent modeling (DMSO is common for biological mimics).

NBO Analysis Protocol

Natural Bond Orbital (NBO) analysis is required to quantify the strength of the intramolecular Hydrogen Bond (


).
  • Add pop=NBO to the route section.

  • In the output, search for "Second Order Perturbation Theory Analysis".

  • Locate the interaction between the Carbonyl Oxygen Lone Pair (LP) and the N-H Antibonding Orbital (BD)*.

  • Metric: An stabilization energy

    
     kcal/mol confirms a strong intramolecular lock.
    

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • Gowda, B. T., et al. (2010). Structure and conformation of N-(benzoyl)-arylsulfonamides. Crystallography Reports, 55, 1067–1071. (Provides structural analogues for validation). Link

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

Sources

Foundational

Discovery, Evolution, and Pharmacological Profiling of Benzoyl-Phenylbenzenesulfonamides: A Comprehensive Technical Guide

Executive Summary Benzoyl-phenylbenzenesulfonamides represent a highly versatile and structurally unique pharmacophore in modern medicinal chemistry. Characterized by a core featuring a benzoyl group attached to a phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoyl-phenylbenzenesulfonamides represent a highly versatile and structurally unique pharmacophore in modern medicinal chemistry. Characterized by a core featuring a benzoyl group attached to a phenyl ring and further conjugated to a benzenesulfonamide moiety, this scaffold has transitioned from a niche synthetic building block to a focal point in targeted drug discovery. This whitepaper systematically details the historical evolution of its chemical synthesis, outlines field-proven experimental protocols, and dissects the mechanistic causality behind its broad-spectrum pharmacological activities—spanning from oncology to immunomodulation.

Historical Context & Synthetic Evolution

The historical trajectory of benzoyl-phenylbenzenesulfonamides is defined by the continuous optimization of atom economy and regioselectivity.

Early Synthetic Paradigms

Historically, the construction of the


-(2-benzoylphenyl)benzenesulfonamide architecture relied on classical condensation protocols. These pathways typically initiated with the Fries rearrangement of phenyl benzoate or the acylation of benzoquinone to yield 2-aminobenzophenones, followed by base-mediated sulfonylation with benzenesulfonyl chlorides [2]. While reliable, these methods suffered from low atom economy, the necessity for multi-step pre-functionalization, and the generation of stoichiometric waste.
The Catalytic Renaissance

The paradigm shifted dramatically with the advent of transition-metal catalysis. Modern synthetic routes bypass the need for pre-functionalized 2-aminobenzophenones by employing directed ortho C–H amidation of aromatic ketones using Palladium (Pd) or Ruthenium (Ru) catalysts. More recently, breakthrough methodologies utilizing Rhodium(III) and Iridium(III) catalysts have enabled directing group-assisted formyl C–H arylation of benzaldehydes using diaryliodonium salts [1]. This redox-neutral C–H activation strategy delivers unprecedented functional group compatibility and operational simplicity.

Synthesis Start1 2-Aminobenzophenone + Benzenesulfonyl Chloride Condensation Classical Condensation (Pyridine/DCM, 0-20°C) Start1->Condensation Base Extraction Product N-(2-benzoylphenyl) benzenesulfonamide Condensation->Product Moderate Yield Start2 Aromatic Aldehydes + Diaryliodonium Salts Catalysis Rh(III)/Ir(III) Catalysis (C-H Arylation) Start2->Catalysis Directing Group Catalysis->Product High Atom Economy

Figure 1: Evolution of synthetic pathways for benzoyl-phenylbenzenesulfonamides.

Chemical Synthesis & Methodologies

To provide actionable insights for bench scientists, the quantitative evolution of these synthetic strategies is summarized below, followed by self-validating experimental protocols.

Table 1: Evolution of Synthetic Strategies
MethodologyReagents / CatalystsReaction ConditionsAtom EconomyKey Advantage
Classical Condensation 2-Aminobenzophenone, PhSO

Cl, Pyridine
DCM, 0–20°C, 12hLowHigh reliability, highly scalable
Directed C–H Amidation Aromatic Ketones, Sulfonamides, Pd/RuOxidants, >100°CModerateAvoids pre-functionalized amines
Formyl C–H Arylation Benzaldehydes, Diaryliodonium salts, Rh(III)Mild, 4 Å MS, 80°CHighExcellent functional group tolerance
Protocol 1: Classical Sulfonylation (Base-Mediated)

This protocol utilizes a biphasic-like organic extraction principle to drive the reaction forward by continuously removing the acid byproduct [2].

  • Preparation : Dissolve 1.0 eq of 2-aminobenzophenone in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents moisture-induced hydrolysis of the highly electrophilic sulfonyl chloride. DCM is selected due to its dual capacity to solubilize both the sulfonyl chloride and the aromatic amine.

  • Base Addition : Introduce 2.0 eq of anhydrous pyridine. Causality: Pyridine acts simultaneously as an acid scavenger to neutralize the generated HCl and as a nucleophilic catalyst to form a highly reactive sulfonylpyridinium intermediate.

  • Electrophile Addition : Cool the reaction mixture to 0°C. Dropwise add 1.1 eq of benzenesulfonyl chloride. Causality: The low temperature kinetically controls the exothermic reaction, strictly preventing over-sulfonylation (the formation of undesired bis-sulfonamides).

  • Propagation : Allow the mixture to warm to 20°C and stir for 12 hours.

  • Workup : Quench with 1N HCl to protonate excess pyridine into the aqueous layer. Extract with DCM, wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
Protocol 2: Rh(III)-Catalyzed Formyl C–H Arylation

This modern protocol leverages the high electrophilicity of half-sandwich Rh(III) complexes to facilitate C–H activation [1].

  • Catalyst Loading : Charge a Schlenk tube with

    
    -tosyl 2-aminobenzaldehyde (1.0 eq), diaryliodonium triflate (1.2 eq), and the catalyst [RhCp*Cl
    
    
    
    ]
    
    
    (5 mol%).
  • Additive Integration : Add 4 Å molecular sieves. Causality: Molecular sieves are absolutely critical for sequestering trace water. Water acts as a competitive ligand that degrades the active Rh(III) species and inhibits the cyclometalation step.

  • Thermal Activation : Suspend the mixture in anhydrous dichloroethane (DCE) under nitrogen and heat to 80°C for 16 hours. Causality: Thermal energy is required to overcome the activation barrier for the oxidative addition of the diaryliodonium salt to the intermediate rhodacycle, generating the transient Rh(V) species prior to reductive elimination.

  • Isolation : Filter the crude mixture through a Celite pad to remove the metal catalyst, concentrate, and purify via silica gel flash chromatography.

Pharmacological Profiling & Mechanisms of Action

The benzoyl-phenylbenzenesulfonamide scaffold is not merely a synthetic curiosity; it is a privileged structure with profound biological activity.

Oncology: Apoptosis via Kinase Modulation

In in vitro assays against various cancer cell lines, this scaffold significantly reduces cell proliferation. Mechanistically, the compound induces apoptosis through the activation of the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways [2]. This phosphorylation cascade directly upregulates the transcription of pro-apoptotic genes, specifically triggering the proteolytic cleavage of Caspases 8 and 9, which subsequently activate the executioner Caspase 3.

Mechanism Drug Benzoyl-Phenylbenzenesulfonamide Kinase p38 / ERK Phosphorylation Drug->Kinase Activates ProCasp Pro-apoptotic Caspases (8 & 9) Kinase->ProCasp Upregulates Expression ExecCasp Executioner Caspase 3 ProCasp->ExecCasp Proteolytic Cleavage Apoptosis Cellular Apoptosis ExecCasp->Apoptosis Induces Cell Death

Figure 2: Apoptotic signaling pathway induced by benzoyl-phenylbenzenesulfonamides.

Immunomodulation: CCR9 Inhibition

Beyond oncology, specific derivatives of this scaffold have been patented as potent inhibitors of Chemokine Receptor 9 (CCR9) [3]. CCR9 is a G-protein coupled receptor highly expressed on gut-homing T cells and is a primary driver of mucosal inflammation in Inflammatory Bowel Disease (IBD). By binding to an intracellular allosteric pocket, these sulfonamides lock CCR9 in an inactive conformation, effectively severing the CCL25-CCR9 signaling axis and halting the infiltration of inflammatory lymphocytes.

Structure-Activity Relationship (SAR) Profiling

To guide future analog design, the structure-activity relationship of the scaffold has been systematically mapped. The following table summarizes how specific structural modifications dictate pharmacological causality.

Table 2: SAR Profiling of Benzoyl-Phenylbenzenesulfonamide Derivatives
Substitution SiteModificationPharmacological ImpactMechanistic Causality
Benzoyl Ring (para) Electron-Withdrawing (e.g., -NO

, -F)
Enhanced Anticancer ActivityIncreases electrophilicity of the core, enhancing binding affinity to kinase allosteric sites.
Benzoyl Ring (ortho) Steric Bulk (e.g., -CH

, -tBu)
Reduced CCR9 InhibitionInduces a severe steric clash within the narrow intracellular CCR9 allosteric binding pocket.
Sulfonamide Nitrogen

-Alkylation
Loss of Antimicrobial EfficacyRemoves the critical hydrogen-bond donor required for anchoring the molecule to target proteins.
Phenyl Core Halogenation (-Cl, -Br)Improved Metabolic StabilityBlocks cytochrome P450-mediated aromatic oxidation, thereby increasing the compound's half-life.

Future Perspectives

The benzoyl-phenylbenzenesulfonamide scaffold is poised for significant expansion. Current drug development efforts are focused on utilizing this core as a precursor for synthesizing complex, highly functionalized


-heterocycles (such as quinolines and indoles) via sustainable one-pot green chemistry techniques. Furthermore, fine-tuning the SAR profile to maximize CCR9 selectivity over other chemokine receptors remains a highly active area of research for next-generation IBD therapeutics.

References

  • Xingwei Li, et al. "Iridium- and rhodium-catalyzed C–H activation and formyl arylation of benzaldehydes under chelation-assistance", Organic & Biomolecular Chemistry, 2016. URL:[Link]

  • "CCR9 inhibitors and methods of use thereof", European Patent Office, EP1507756B1.
Exploratory

Introduction: The Enduring Significance of the N-Arylbenzenesulfonamide Scaffold

An In-depth Technical Guide to N-Arylbenzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential The N-arylbenzenesulfonamide moiety is a cornerstone in medicinal chemistry, representing a p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-Arylbenzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The N-arylbenzenesulfonamide moiety is a cornerstone in medicinal chemistry, representing a privileged scaffold that is a key structural component in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its remarkable versatility stems from a combination of favorable physicochemical properties, synthetic accessibility, and the ability to form critical hydrogen bonds and other non-covalent interactions with a wide array of biological targets. This has led to the development of N-arylbenzenesulfonamide derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This guide provides a comprehensive literature review, synthesizing key findings on the synthesis, mechanism of action, and structure-activity relationships (SAR) of this vital class of compounds, offering field-proven insights for researchers and drug development professionals.

Part 1: The Synthetic Landscape: Constructing the N-Arylbenzenesulfonamide Core

The construction of the S-N bond is central to the synthesis of these derivatives. While classical methods remain robust and widely used, modern catalytic approaches offer milder conditions and broader substrate scope.

Classical Synthetic Routes: The Foundation

The most traditional and direct method for forming the N-arylbenzenesulfonamide linkage is the reaction of an aromatic amine with a benzenesulfonyl chloride. This nucleophilic substitution reaction, often referred to as the Hinsberg reaction or conducted under Schotten-Baumann conditions, is highly effective and a workhorse in the field.[5][6]

The causality behind this experimental choice is straightforward: the sulfur atom of the sulfonyl chloride is highly electrophilic, making it susceptible to attack by the nucleophilic nitrogen of the amine. The reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide, which serves to neutralize the HCl byproduct, driving the reaction to completion.[6]

Modern Synthetic Innovations

Recent advancements have focused on developing more efficient and environmentally benign synthetic protocols. A notable example is the dual copper and visible light-catalyzed S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides.[7][8] This redox-neutral pathway proceeds under mild conditions and avoids the use of potentially genotoxic aromatic amines as starting materials.[7][8] The mechanism leverages the generation of a triplet nitrene from the azide under visible light, which then couples with a sulfonyl radical.[7] Other modern techniques include the palladium-catalyzed Buchwald-Hartwig amination and the development of one-pot syntheses for improved efficiency.[6][9]

G cluster_reactants Starting Materials ArylAmine Aromatic Amine (Ar-NH2) Hinsberg Hinsberg / Schotten-Baumann (Base, e.g., Pyridine) ArylAmine->Hinsberg SulfonylChloride Benzenesulfonyl Chloride (Ph-SO2Cl) SulfonylChloride->Hinsberg ArylHalide Aryl Halide (Ar-X) Ullmann Ullmann Condensation (Cu Catalyst) ArylHalide->Ullmann Sulfonamide_SM Sulfonamide (R-SO2NH2) Sulfonamide_SM->Ullmann ArylAzide Aryl Azide (Ar-N3) Modern Modern Methods (e.g., Visible Light/Cu) ArylAzide->Modern SulfinicAcid Sulfinic Acid (Ar-SO2H) SulfinicAcid->Modern Product N-Arylbenzenesulfonamide (Ar-NH-SO2-Ph) Hinsberg->Product Ullmann->Product Modern->Product

Caption: Key synthetic routes to N-arylbenzenesulfonamides.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl Substituted Benzenesulfonamides

This protocol describes a self-validating system for the classical synthesis, which can be monitored for completion and purity.

  • Reaction Setup: To a solution of the substituted aromatic amine (1.0 eq) in a suitable solvent (e.g., acetone or dichloromethane), add a base such as pyridine (1.5 eq). Place the reaction vessel in an ice bath to control the initial exothermic reaction.[5]

  • Addition of Sulfonyl Chloride: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring. The formation of a precipitate (pyridinium hydrochloride) is often observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed. This step is critical for validation, ensuring the reaction has gone to completion.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-cold dilute HCl. This step protonates the excess pyridine, making it water-soluble, and precipitates the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The purity of the product can be initially assessed by its melting point. For higher purity, recrystallization from a suitable solvent (e.g., ethanol) or purification by column chromatography is performed.

  • Characterization: Confirm the structure of the synthesized sulfonamide derivative using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[5] The presence of characteristic peaks, such as the N-H stretch in the IR spectrum and the correct chemical shifts and integrations in the NMR spectra, validates the final product structure.

Part 2: A Spectrum of Biological Activity: Therapeutic Applications

The N-arylbenzenesulfonamide scaffold is a privileged structure due to its ability to target a diverse range of enzymes and receptors implicated in various diseases.

Anticancer Activity

N-arylbenzenesulfonamides have emerged as a highly promising class of anticancer agents, acting through multiple mechanisms of action.

  • Carbonic Anhydrase (CA) Inhibition: A primary mechanism is the inhibition of carbonic anhydrases, particularly isoform IX (CA IX).[10] CA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor survival and metastasis.[10][11] The sulfonamide group acts as a zinc-anchoring group within the enzyme's active site.[10] Several studies have focused on designing derivatives that selectively inhibit CA IX over the ubiquitous CA II isoform to minimize off-target effects.[11]

  • Kinase and Signaling Pathway Inhibition: This scaffold is structurally similar to many tyrosine kinase inhibitors.[12] Derivatives have been shown to inhibit receptor tyrosine kinases, the JAK2-STAT3 pathway, and the Wnt/β-catenin signaling pathway, which are frequently dysregulated in cancer.[13][14]

  • Cell Cycle Arrest and Apoptosis Induction: Many benzenesulfonamide derivatives exert their anticancer effects by inducing cell cycle arrest, often at the G2/M phase, and triggering apoptosis through caspase-dependent pathways.[11][12][13]

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Overexpression HIF1a->CAIX ExtracellularAcidosis Extracellular Acidosis CAIX->ExtracellularAcidosis CO2 + H2O → H+ + HCO3- IntracellularAlkalosis Intracellular Alkalosis CAIX->IntracellularAlkalosis TumorGrowth Tumor Growth, Metastasis & Survival ExtracellularAcidosis->TumorGrowth IntracellularAlkalosis->TumorGrowth Inhibitor N-Arylbenzenesulfonamide Inhibitor Inhibitor->CAIX Inhibition

Caption: Inhibition of CA IX by N-arylbenzenesulfonamides.

Table 1: Anticancer Activity of Representative N-Arylbenzenesulfonamide Derivatives

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
7c OVCAR-8 (Ovarian)Antiproliferative0.54[13]
Compound 4e MDA-MB-231 (Breast)CA IX Inhibition1.52[11]
Compound 4g MDA-MB-231 (Breast)CA IX Inhibition2.15[11]
Compound 12i MDA-MB-468 (Breast)CA IX Inhibition1.48 (Hypoxic)[10]
Compound 4e MCF-7 (Breast)Antiproliferative29.5[4][15]
FH535 Analog Huh-7 (Hepatocellular)Wnt/β-catenin~5-10[14]
Antimicrobial Activity

With the rise of antibiotic resistance, the search for new antimicrobial agents is critical. N-arylbenzenesulfonamides have demonstrated significant potential in this area.

  • Antibacterial Action: These derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, potent activity has been reported against resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[16][17][18] Some compounds also show a promising ability to inhibit and eradicate bacterial biofilms, which are notoriously difficult to treat.[16][17] The mechanism is often linked to the inhibition of essential bacterial enzymes.

  • Antifungal Properties: Certain N-arylbenzenesulfonamides have been identified as effective antifungal agents against various plant pathogenic fungi, suggesting their potential application in agriculture to control diseases like wheat leaf rust and cabbage club root.[19]

Table 2: Antibacterial Activity (MIC) of N-Arylbenzenesulfonamide Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 10 MRSA (Ref. Strain)4-8[16][17]
Compound 16 MRSA (Ref. Strain)4-8[16][17]
Compound 4h S. aureus6.63[3][20]
Compound 4d E. coli6.72[3][20]
Compound I MRSA (Clinical Isolates)Potent Activity[18]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. N-arylbenzenesulfonamides have been extensively investigated as anti-inflammatory agents, with a mechanism that often mirrors that of commercial drugs like Celecoxib.

  • COX-2 Inhibition: The primary anti-inflammatory mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[21] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Multi-Target Inhibition: More recent strategies involve the design of multi-target agents that can simultaneously inhibit several key inflammatory mediators, such as COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrases, potentially leading to a more potent and broader anti-inflammatory effect.[22][23] The in vivo efficacy of these compounds is commonly validated using the carrageenan-induced rat paw edema model.[20][24]

Table 3: Anti-inflammatory Activity of N-Arylbenzenesulfonamide Derivatives

Compound IDAssayActivityReference
15d Carrageenan-induced edemaED₅₀ = 51 µM/kg[21]
7a In vitro COX-2 InhibitionIC₅₀ = 0.05 µM[23]
7b In vitro COX-2 InhibitionIC₅₀ = 0.06 µM[23]
Compound 3 Carrageenan-induced edema99.69% inhibition @ 200 mg/kg[24]
Compound 4a Carrageenan-induced edema94.69% inhibition @ 1 hr[3][25]
Antiviral and Other Activities

The therapeutic potential of this scaffold extends beyond the areas above.

  • Anti-influenza: Derivatives have been designed to inhibit the influenza virus by targeting the hemagglutinin (HA) protein, thereby preventing the fusion of the virus with the host cell membrane.[26]

  • Anti-HIV: The N-phenylbenzenesulfonamide structure has served as a template for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against HIV-1.[6]

  • Metabolic Disorders: A novel series of 2-hydroxy-N-arylbenzenesulfonamides were identified as potent inhibitors of ATP-citrate lyase (ACL), an enzyme involved in fatty acid synthesis.[27] These compounds showed potential in lowering cholesterol, triglycerides, and glucose in animal models, suggesting applications for treating metabolic disorders.[27]

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into N-arylbenzenesulfonamide derivatives has yielded valuable insights into their structure-activity relationships. For instance, the introduction of electron-withdrawing groups, such as a nitro group, on the N-aryl ring has been shown to significantly enhance antimicrobial activity.[18] For anti-inflammatory COX-2 inhibitors, the benzenesulfonamide moiety is a key pharmacophore that mimics the carboxylic acid of arachidonic acid, allowing it to bind to the active site. The substitution pattern on both aromatic rings is critical for modulating potency and selectivity against different biological targets.[14]

The N-arylbenzenesulfonamide scaffold remains a highly valuable and versatile platform in drug discovery. Future research will likely focus on the development of multi-target agents to combat complex diseases like cancer and inflammation, the design of derivatives with improved pharmacokinetic and safety profiles, and the further exploration of this scaffold against novel biological targets. The continued application of rational drug design and modern synthetic methodologies promises to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Eze, F. U., Onyeyilim, E. L., Ugwu, D. I., Ezeokonkwo, M. A., Udaya, P. O., Uzoewulu, C. P., Eze, C. C., & Okonkwo, I. V. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Wujec, M., Trotsko, N., Paneth, A., Dzitko, K., & Paneth, P. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. MDPI. Available at: [Link]

  • Wujec, M., Trotsko, N., Paneth, A., Dzitko, K., & Paneth, P. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies. PubMed. Available at: [Link]

  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Wu, Y.-N., Ge, X., Wang, Y., Lu, H.-J., & Li, G.-G. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. PMC. Available at: [Link]

  • Tang, Y., Wang, J., Wang, R., Wang, G., Zhang, Y., & Liu, H. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Available at: [Link]

  • El-Sayed, M. A.-A., Abdel-Aziz, N. I., Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. Available at: [Link]

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. Available at: [Link]

  • Wu, Y.-N., Ge, X., Wang, Y., Lu, H.-J., & Li, G.-G. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-Induced Azides and S(O)2–H Coupling. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Available at: [Link]

  • Stary, K., Kollar, P., & Styskala, J. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. MDPI. Available at: [Link]

  • Qiu, Q., Zhu, J., Chen, Q., Tang, S., & Hu, Y. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. PMC. Available at: [Link]

  • Liu, Y., Zhang, X., & Zhang, M. (2015). N-Aryl benzenesulfonamide inhibitors of [3H]-thymidine incorporation and β-catenin signaling in human hepatocyte-derived Huh-7 carcinoma cells. PubMed. Available at: [Link]

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & El-Din, M. M. G. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. DSpace Repository. Available at: [Link]

  • Alyar, S., & Karacan, N. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed. Available at: [Link]

  • Al-Suhaibani, S. S., & Al-Salahi, R. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science Publishers. Available at: [Link]

  • El-Naggar, A. M., Abdu-Allah, H. H. M., & El-Sattar, N. E. A. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. Available at: [Link]

  • Litchfield, J., Scoville, D., & Chen, Y. (2007). 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors. PubMed. Available at: [Link]

  • Al-Suhaibani, S. S. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • Ali, E. M. H., Rageh, H. M., & Hassan, G. S. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • Yilmaz, Y., & Ozturk, M. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PubMed. Available at: [Link]

  • Kassab, A. E., El-Malah, A. A., & Hassan, M. S. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anh. Semantic Scholar. Available at: [Link]

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. Available at: [Link]

  • Kang, J. G., Hur, J. H., & Choi, S. J. (2002). Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases. PubMed. Available at: [Link]

  • Chemi, G., & Grillo, A. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. Available at: [Link]

  • Latacz, G., & Zajdel, P. (2025). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

"protocol for synthesizing 2-Benzoyl-N-phenylbenzene-1-sulfonamide in the lab"

This Application Note provides a rigorous, three-stage protocol for the synthesis of 2-Benzoyl-N-phenylbenzene-1-sulfonamide . The methodology is designed for research applications requiring high purity and structural ve...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, three-stage protocol for the synthesis of 2-Benzoyl-N-phenylbenzene-1-sulfonamide . The methodology is designed for research applications requiring high purity and structural verification.

Technical Abstract

The target molecule, 2-Benzoyl-N-phenylbenzene-1-sulfonamide , features a sulfonamide moiety ortho-positioned to a benzoyl group on a central benzene ring.[1] This structural motif presents steric challenges during synthesis due to the proximity of the bulky benzoyl and sulfonyl groups. The protocol below circumvents these issues via a stepwise Friedel-Crafts acylation followed by sulfonyl chloride activation and nucleophilic coupling. This modular approach allows for high regioselectivity and yield.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases to ensure intermediate stability and purity.

DOT Diagram: Retrosynthetic Logic Flow

G Target Target: 2-Benzoyl-N-phenylbenzene-1-sulfonamide Inter1 Intermediate 2: 2-Benzoylbenzenesulfonyl Chloride Target->Inter1 Sulfonamide Coupling (Schotten-Baumann) Reagent Reagent: Aniline Target->Reagent Coupling Partner Inter2 Intermediate 1: 2-Benzoylbenzenesulfonic Acid Inter1->Inter2 Chlorination (PCl5 or SOCl2) Start Starting Materials: o-Sulfobenzoic Anhydride + Benzene Inter2->Start Friedel-Crafts Acylation (AlCl3)

Caption: Retrosynthetic disconnection showing the pathway from o-sulfobenzoic anhydride to the final sulfonamide.

Part 2: Materials & Safety Protocols

Critical Safety Note: This protocol utilizes Benzene (Category 1 Carcinogen) and Thionyl Chloride (Corrosive/Toxic).[1] All operations must be performed in a functioning fume hood.

ReagentRoleHazardsHandling Precaution
o-Sulfobenzoic Anhydride PrecursorIrritant, Moisture SensitiveStore in desiccator; handle quickly.[1]
Benzene Reactant/SolventCarcinogen, FlammableUse strictly in hood; double-glove (Nitrile).[1]
Aluminum Chloride (AlCl₃) CatalystWater Reactive, CorrosiveWeigh rapidly; quench with extreme caution.
Thionyl Chloride (SOCl₂) Chlorinating AgentCorrosive, LachrymatorTraps required for HCl/SO₂ off-gassing.[1]
Aniline NucleophileToxic, Blood toxinAvoid skin contact; use freshly distilled.
Pyridine Base/SolventFlammable, ToxicUse as acid scavenger.

Part 3: Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Benzoylbenzenesulfonic Acid

Objective: Construct the core diaryl ketone scaffold via Friedel-Crafts acylation.[1]

  • Setup: Equip a 500 mL three-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Attach a drying tube (CaCl₂) to the condenser.

  • Solvation: Charge the flask with o-sulfobenzoic anhydride (18.4 g, 100 mmol) and dry benzene (100 mL) . Stir until suspended.

  • Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add anhydrous Aluminum Chloride (AlCl₃, 29.3 g, 220 mmol) in small portions over 20 minutes.

    • Mechanism:[1][2][3][4] AlCl₃ acts as a Lewis acid to generate the acylium ion.[5] 2.2 equivalents are required because the product complexes with aluminum.

  • Reaction: Remove the ice bath. Warm the mixture slowly to room temperature, then heat to reflux (80°C) for 4 hours. Evolution of HCl gas indicates reaction progress.[6]

  • Quenching: Cool the dark reaction mixture to room temperature. Pour it slowly onto a mixture of crushed ice (200 g) and conc. HCl (20 mL) with vigorous stirring to hydrolyze the aluminum complex.

  • Isolation:

    • Separate the organic (benzene) layer.[5][7][8]

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine organic layers, dry over MgSO₄, and evaporate the solvent under reduced pressure.[3]

    • Result: Crude 2-benzoylbenzenesulfonic acid (hygroscopic solid).[1] Dry thoroughly in a vacuum desiccator over P₂O₅.

Phase 2: Conversion to 2-Benzoylbenzenesulfonyl Chloride

Objective: Activate the sulfonic acid for amine coupling.[1]

  • Reaction: In a 250 mL RBF, place the dried 2-benzoylbenzenesulfonic acid (26.2 g, 100 mmol) .

  • Chlorination: Add Thionyl Chloride (SOCl₂, 30 mL, excess) and a catalytic drop of DMF.

  • Reflux: Heat the mixture to reflux (75°C) for 2–3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes homogeneous.

  • Work-up: Distill off excess thionyl chloride under reduced pressure (use a trap!).

  • Purification: Dissolve the residue in a minimal amount of dry toluene and re-evaporate to remove trace SOCl₂. The residue is 2-benzoylbenzenesulfonyl chloride . It may be used directly or recrystallized from dry hexane/benzene if a solid forms (Melting Point approx. 98–100°C).

Phase 3: Coupling to form 2-Benzoyl-N-phenylbenzene-1-sulfonamide

Objective: Formation of the sulfonamide bond via nucleophilic substitution.[1]

  • Preparation: Dissolve Aniline (9.3 g, 100 mmol) in dry Pyridine (50 mL) in a 250 mL RBF. Cool to 0°C.[3][6]

  • Addition: Dissolve the 2-benzoylbenzenesulfonyl chloride (approx. 28 g, 100 mmol) from Phase 2 in dry Dichloromethane (DCM, 50 mL) . Add this solution dropwise to the aniline/pyridine mixture over 30 minutes, maintaining temperature <10°C.

  • Incubation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quenching: Pour the reaction mixture into cold 10% HCl (200 mL) . This neutralizes the pyridine and solubilizes unreacted aniline.

  • Extraction: Extract with DCM (3 x 50 mL). Wash the organic layer with water, then brine.[3]

  • Crystallization: Dry the organic phase (Na₂SO₄) and concentrate. Recrystallize the crude solid from Ethanol/Water or Toluene .

Part 4: Characterization & Troubleshooting

Expected Analytical Data:

  • Appearance: White to off-white crystalline solid.[1]

  • ¹H NMR (CDCl₃, 400 MHz): Look for the sulfonamide N-H singlet (broad, ~9.5-10.0 ppm), the benzoyl carbonyl signal (via ¹³C ~196 ppm), and a complex aromatic region (14 protons).[1] The proton ortho to the sulfonyl group often appears as a doublet downfield (~8.0 ppm).

  • MS (ESI): [M+H]⁺ = 338.08 m/z.[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Wet reagents or old AlCl₃Use freshly sublimed AlCl₃ and distilled benzene.[1] Ensure system is anhydrous.[3]
Product is an Oil (Phase 3) Impure Sulfonyl ChlorideEnsure complete removal of SOCl₂ before coupling. Recrystallize from EtOH.
Bis-sulfonylation Excess Chloride usedEnsure strict 1:1 stoichiometry or slight excess of aniline.[1][3]

Part 5: Mechanistic Workflow

DOT Diagram: Reaction Mechanism & Process Control

Mechanism Step1 Activation: AlCl3 generates Acylium Ion from Anhydride Step2 Electrophilic Attack: Benzene attacks Acylium (Friedel-Crafts) Step1->Step2 Intermed. A Step3 Chlorination: -OH replaced by -Cl using SOCl2 Step2->Step3 Sulfonic Acid Step4 Amidation: Aniline attacks S=O center Elimination of HCl Step3->Step4 Sulfonyl Chloride

Caption: Mechanistic progression from electrophilic activation to nucleophilic amidation.

References

  • Friedel-Crafts Synthesis of Benzoylbenzenesulfonic Acids

    • Source: Organic Syntheses, Coll.[7][9] Vol. 1, p. 504 (1941); Vol. 21, p. 89 (1941).[1]

    • Context: Describes the analogous synthesis of o-benzoylbenzoic acid, establishing the conditions for anhydride ring opening with AlCl₃.
    • [1]

  • Preparation of Sulfonyl Chlorides

    • Source: Organic Syntheses, Coll.[7][9] Vol. 1, p. 84 (1941).

    • Context: Standard protocols for converting sulfonic acids to sulfonyl chlorides using PCl5 or SOCl2.[7]

    • [1]

  • Schotten-Baumann Reaction Conditions

    • Source: BenchChem Technical Guides.
    • Context: Optimization of sulfonyl chloride and aniline coupling using pyridine bases.
    • [1]

  • o-Sulfobenzoic Anhydride Preparation

    • Source: Organic Syntheses, Coll.[7][9] Vol. 1, p. 495 (1941).

    • Context: Preparation of the starting material from o-sulfobenzoic acid salts.[8]

    • [1]

Sources

Application

Application Note: Target Deconvolution Using 2-Benzoyl-N-phenylbenzene-1-sulfonamide as a Tag-Free Photoaffinity Probe

Scientific Rationale & Introduction The identification of precise binding sites for small-molecule therapeutics is a critical bottleneck in rational drug design. While traditional affinity chromatography requires the att...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The identification of precise binding sites for small-molecule therapeutics is a critical bottleneck in rational drug design. While traditional affinity chromatography requires the attachment of bulky reporter tags (e.g., biotin or fluorophores), these modifications often sterically hinder the molecule, abolishing its native binding affinity[1].

2-Benzoyl-N-phenylbenzene-1-sulfonamide (Exact Mass: 337.077 Da) represents an elegant solution to this problem. It functions as a "tag-free" photoaffinity labeling (PAL) probe by merging two distinct chemical features into a single, minimalist scaffold:

  • The Pharmacophore: The

    
    -phenylsulfonamide moiety is a privileged structure known to direct binding toward specific protein targets, including cyclooxygenases, 
    
    
    
    -secretase complexes[2], and human carbonic anhydrases[3].
  • The Photophore: The ortho-benzoyl substitution on the benzenesulfonamide core creates a built-in benzophenone system. Upon UV irradiation, this moiety acts as a highly efficient photo-cross-linker[4].

By utilizing this dual-purpose molecule, researchers can map the native binding pockets of sulfonamide-targeted proteins via LC-MS/MS without the confounding artifacts introduced by bulky reporter tags.

Mechanism of Action: The Benzophenone Photochemical System

The success of a PAL experiment relies entirely on the chemical behavior of the photoreactive group. Benzophenones are widely considered the premier choice for mapping complex protein interactions due to their unique photochemical properties[4].

When 2-Benzoyl-N-phenylbenzene-1-sulfonamide is irradiated at 350–360 nm , the benzophenone ketone undergoes an


 transition, elevating the molecule to a singlet excited state. This rapidly undergoes intersystem crossing to form a highly reactive triplet diradical .

Causality in Experimental Design:

  • Why 350 nm? Excitation at ~350 nm is biologically benign. Unlike diazirines or aryl azides, which often require harsh 254 nm UV light that directly damages aromatic amino acids (Trp, Tyr, Phe), 350 nm light preserves the structural integrity of the target protein[4].

  • Why Benzophenone? The triplet diradical preferentially abstracts a hydrogen atom from a nearby unreactive C-H bond within the protein's binding pocket. If no suitable C-H bond is in proximity, the diradical can relax back to its ground state without degrading, allowing for multiple excitation cycles until a successful covalent C-C bond is formed[4]. This reversible activation is a massive advantage over the irreversible degradation seen in diazirines[5].

Table 1: Comparative Analysis of Photoreactive Groups in PAL
Photoreactive GroupActivation WavelengthReactive IntermediateCross-linking RadiusKey AdvantagesDisadvantages
Benzophenone (This Probe) 350–360 nmTriplet Diradical~3.1 ÅReversible if unreacted; stable to ambient light; avoids protein damage[4].Bulky compared to diazirine; requires longer UV exposure[5].
Diazirine 300–350 nmCarbene~1.5 ÅVery small steric footprint; highly reactive[5].Irreversible quenching by water; can undergo thermal degradation[5].
Aryl Azide 254–300 nmNitrene / Ketenimine~2.5 ÅEasy to synthesize; small size.Shorter UV damages proteins; prone to complex side reactions[4].

Experimental Workflow

PAL_Workflow cluster_0 Phase 1: Target Engagement & Photochemical Crosslinking cluster_1 Phase 2: Downstream Processing & LC-MS/MS N1 Equilibrium Binding (Protein + Probe Incubation) N2 UV Irradiation (350 nm) Benzophenone Excitation N1->N2 4°C, 30 min (Dark) N3 Triplet Diradical Formation & C-H Bond Insertion N2->N3 Photochemical Activation N4 Protein Denaturation & Alkylation N3->N4 Quench & Lyse N5 Trypsin Digestion (Peptide Generation) N4->N5 Overnight, 37°C N6 LC-MS/MS Analysis (Data Dependent Acquisition) N5->N6 Desalting (C18) N7 Bioinformatic Mapping (+337.077 Da Mass Shift) N6->N7 Target Deconvolution

Caption: Workflow for tag-free photoaffinity labeling using 2-Benzoyl-N-phenylbenzene-1-sulfonamide, from target engagement to MS deconvolution.

Step-by-Step Protocol: Self-Validating Tag-Free PAL

To ensure scientific rigor, this protocol is designed as a self-validating system . It requires three parallel reactions:

  • Experimental: Protein + Probe + UV.

  • Negative Control (Dark): Protein + Probe (No UV). Validates that binding is strictly covalent and light-dependent.

  • Competition Control: Protein + Probe + Excess Known Inhibitor + UV. Validates that the probe is modifying the specific active site, not non-specifically adhering to the protein surface.

Phase 1: Incubation and UV Cross-linking
  • Preparation: Prepare a 10 mM stock solution of 2-Benzoyl-N-phenylbenzene-1-sulfonamide in LC-MS grade DMSO.

  • Equilibration: In a 96-well UV-transparent microplate, combine the target protein (e.g., 1–5

    
    M) with the probe (10–50 
    
    
    
    M) in a physiological buffer (e.g., 50 mM HEPES, pH 7.4).
    • Causality Check: Keep DMSO concentration below 1% (v/v) to prevent solvent-induced protein denaturation.

  • Incubation: Incubate the plate in the dark at 4°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • UV Irradiation: Place the microplate on an ice bath directly beneath a 350 nm UV lamp (e.g., Spectroline, 100W). Irradiate for 15–30 minutes.

    • Causality Check: The ice bath is strictly required. UV lamps generate significant heat; without cooling, the protein will undergo thermal unfolding, exposing hydrophobic cores and leading to artifactual, off-target cross-linking[1].

Phase 2: Proteolysis
  • Denaturation: Precipitate the cross-linked protein using cold acetone (-20°C) to remove unreacted probe and quench the reaction. Centrifuge at 14,000 x g for 10 minutes and discard the supernatant.

  • Reduction/Alkylation: Resuspend the pellet in 8 M Urea. Reduce disulfide bonds with 10 mM DTT (37°C, 30 min) and alkylate with 20 mM iodoacetamide (Room Temp, 30 min, in the dark).

  • Digestion: Dilute the urea concentration to < 1 M using 50 mM ammonium bicarbonate. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Quench the digestion with 1% Formic Acid and desalt the peptides using C18 ZipTips.

Phase 3: LC-MS/MS Data Acquisition and Analysis
  • Acquisition: Inject the desalted peptides onto a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap Eclipse) coupled to a nano-LC system. Utilize a Data-Dependent Acquisition (DDA) method.

  • Bioinformatic Deconvolution: Search the resulting raw data against the target protein's FASTA sequence using proteomics software (e.g., MaxQuant or Proteome Discoverer).

  • Mass Shift Identification: Set a custom variable modification of +337.077 Da (the exact monoisotopic mass of the probe) on any amino acid residue (though benzophenones preferentially insert into Met, Leu, and Val C-H bonds).

  • Validation: Confirm the binding site by verifying that the modified peptide is present in the Experimental sample, absent in the Dark Control, and significantly reduced/absent in the Competition Control[3].

References

1.[2] Gao, J., et al. (2016). "Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular


-Secretase." ACS Chemical Neuroscience, 7(8), 1166-1173. Available at:[Link]
2.[4] Geurink, P. P., et al. (2013). "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." Molecules, 18(10), 12531-12567. Available at:[Link]
3.[5] Queen's University Belfast. "Design, synthesis and evaluation of an NLRP3 inhibitor diazirine photoaffinity probe." Available at:[Link]
4.[3] ACS Publications (2022). "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters. Available at:[Link]
5.[1] Beilstein Journals. "Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1423, a novel inhibitor of the Rho/MKL1/SRF signaling pathway." Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Advanced Analytical Method Development for 2-Benzoyl-N-phenylbenzene-1-sulfonamide

Application Note & Protocol Guide | Code: AN-SULF-2BZ-01 Executive Summary This technical guide details the development, optimization, and validation of analytical methods for 2-Benzoyl-N-phenylbenzene-1-sulfonamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Code: AN-SULF-2BZ-01

Executive Summary

This technical guide details the development, optimization, and validation of analytical methods for 2-Benzoyl-N-phenylbenzene-1-sulfonamide (CAS: N/A for specific isomer, analogous to N-phenylbenzenesulfonamide derivatives). This compound, characterized by a sterically crowded ortho-benzoyl group and a lipophilic N-phenyl sulfonamide moiety, presents unique challenges in chromatographic resolution and ionization.

Primary Application: Quality Control (Assay/Purity) and Impurity Profiling for pharmaceutical intermediates. Key Challenges:

  • Hydrophobicity: High LogP requires high organic strength eluents.

  • Ionization Behavior: The sulfonamide nitrogen is weakly acidic (pKa ~7.5–8.5), necessitating strict pH control to prevent peak tailing.

  • Stability: Potential for cyclization to sultam derivatives under thermal or basic stress.

Chemical Profile & Mechanistic Logic[1]

Understanding the physicochemical properties is the foundation of this protocol.

PropertyValue (Predicted/Experimental)Analytical Implication
Formula C₁₉H₁₅NO₃SMW: 337.39 g/mol
Structure Ortho-substituted BenzenesulfonamideSteric hindrance at the sulfonamide nitrogen; potential for intramolecular H-bonding.
pKa (Acidic) ~7.8 (Sulfonamide N-H)Critical: At neutral pH, the compound exists as a mixture of neutral and anionic species, causing split peaks. Method must be acidic (pH < 5) or basic (pH > 10).
LogP ~3.8 – 4.2High hydrophobicity. Expect strong retention on C18. Requires high % Acetonitrile.[1]
UV Max ~254 nm, ~280 nmStrong chromophores (3 aromatic rings + carbonyl).
Mechanism of Separation (The "Why")

We utilize Reversed-Phase Chromatography (RP-HPLC) .

  • Stationary Phase: A C18 (Octadecyl) column is the baseline choice for hydrophobic retention. However, a Phenyl-Hexyl column is recommended as an alternative to exploit

    
     interactions with the three aromatic rings, offering orthogonal selectivity for separating de-benzoylated impurities.
    
  • Mobile Phase pH: To ensure robust peak shape, we operate at pH 2.5 . This keeps the sulfonamide moiety fully protonated (neutral), maximizing interaction with the stationary phase and eliminating "ion-suppression" effects in retention time variability.

Method Development Decision Tree

The following logic flow illustrates the critical decision points in establishing this protocol.

MethodDev Start Start: 2-Benzoyl-N-phenylbenzene-1-sulfonamide Solubility Solubility Check (MeOH vs ACN) Start->Solubility PH_Choice pH Selection (pKa ~ 7.8) Solubility->PH_Choice Dissolves in ACN Acidic Acidic (pH 2.5) Species: Neutral PH_Choice->Acidic Preferred for Stability Basic Basic (pH 10) Species: Anion PH_Choice->Basic Risk of Cyclization Column Column Screening Acidic->Column C18 C18 (Hydrophobic Retention) Column->C18 Phenyl Phenyl-Hexyl (Pi-Pi Selectivity) Column->Phenyl FinalMethod Final Protocol: Acidic pH + C18/Phenyl C18->FinalMethod Phenyl->FinalMethod

Figure 1: Method Development Logic Flow. Acidic pH is prioritized to prevent ionization-induced peak broadening and thermal degradation.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine Assay, Purity Testing, and Stability Monitoring.

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC or UHPLC system with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temperature: 35°C (Controls viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Mobile Phase Setup[2][4][5]
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Suppresses ionization of the sulfonamide nitrogen.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Why: Sharper peaks than Methanol for phenyl-rich compounds.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 (Strict control due to potential N-H interactions).

  • Theoretical Plates (N): > 5000.

  • RSD (n=6): < 2.0% for peak area.

Protocol 2: LC-MS/MS for Impurity Profiling

Purpose: Identification of trace impurities (e.g., de-benzoylated byproduct, cyclized sultam).

Mass Spectrometry Parameters[5]
  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is preferred for sulfonamides.

    • Mechanism:[1][3][4] Deprotonation of the sulfonamide nitrogen (

      
      ).
      
  • Alternative: Positive Mode (ESI+) may be used to detect the benzoyl carbonyl protonation (

    
    ), but is generally less sensitive for this class.
    
MS Settings (Generic Optimization)
  • Capillary Voltage: 3.0 kV (ESI-).

  • Cone Voltage: 30 V.

  • Desolvation Temp: 400°C.

  • MRM Transitions (Hypothetical for C19H15NO3S, MW 337):

    • Precursor: 336.1 (

      
      , 
      
      
      
      )
    • Product 1 (Quantifier): 140.0 (Loss of N-phenyl-sulfonyl group, Benzoyl fragment).

    • Product 2 (Qualifier): 92.0 (Phenol/Phenyl fragment).

Protocol 3: Sample Preparation Workflow

Critical Step: Prevent degradation during prep. Avoid alkaline diluents.

SamplePrep Sample Solid Sample (10 mg) Weigh Weigh into Volumetric Flask Sample->Weigh Dissolve Dissolve in 100% ACN Weigh->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Ensure Solubility Dilute Dilute with Mobile Phase A Sonicate->Dilute Precipitation Check Filter Filter (0.2 µm PTFE) Dilute->Filter Vial HPLC Vial Filter->Vial

Figure 2: Sample Preparation Workflow. Note the initial dissolution in pure organic solvent to ensure complete solubilization before aqueous dilution.

Step-by-Step:

  • Stock Solution: Weigh 10.0 mg of substance into a 10 mL flask. Dissolve in 100% Acetonitrile . (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) . (Conc: 100 µg/mL).

    • Note: Do not use 100% aqueous diluent as the compound may precipitate.

  • Filtration: Use 0.22 µm PTFE or Nylon filters. Avoid PVDF if non-specific binding is observed (rare for this concentration).

Method Validation (ICH Q2(R1) Guidelines)

To ensure trustworthiness, the method must be validated against the following parameters.

Linearity[2][4][5][6][8]
  • Range: 10% to 150% of target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5][6]
Accuracy (Recovery)[2][3][4][5]
  • Protocol: Spike placebo (if available) or solvent at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Specificity (Forced Degradation)

Perform stress testing to prove the method is "Stability Indicating".

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect degradation/cyclization here).

  • Oxidation: 3% H₂O₂, RT, 4 hours.

  • Requirement: Peak purity check using DAD (ensure no co-eluting degradants).

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Perlovich, G. L., et al.Sulfonamides: Thermochemical and solubility study. Journal of Chemical Thermodynamics, 2013.
  • PubChem Compound Summary. N-Phenylbenzenesulfonamide (Analogous Structure). National Center for Biotechnology Information. Link

  • Snyder, L. R., et al.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.

Sources

Application

"application of 2-Benzoyl-N-phenylbenzene-1-sulfonamide in medicinal chemistry"

Application Note: Strategic Utilization of 2-Benzoyl-N-phenylbenzene-1-sulfonamide in Medicinal Chemistry Executive Summary 2-Benzoyl-N-phenylbenzene-1-sulfonamide represents a critical "gateway scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Benzoyl-N-phenylbenzene-1-sulfonamide in Medicinal Chemistry

Executive Summary

2-Benzoyl-N-phenylbenzene-1-sulfonamide represents a critical "gateway scaffold" in medicinal chemistry. While possessing intrinsic biological activity as a tubulin polymerization inhibitor, its primary utility lies in its role as a versatile precursor for 1,2-benzisothiazole-1,1-dioxides (sultams) . These sultam derivatives are privileged structures found in anti-inflammatory (COX-2 inhibitors), antiviral (HIV-1 protease inhibitors), and anticancer therapeutics.

This guide details the optimized protocols for the synthesis of the parent scaffold, its controlled cyclization into bioactive sultams, and the subsequent biological validation of these derivatives.

Chemical Architecture & Mechanism

The title compound features an ortho-benzoyl group relative to the sulfonamide moiety. This proximity is not merely structural but functional, enabling an intramolecular nucleophilic attack by the sulfonamide nitrogen onto the ketone carbonyl.

  • Open Form (Pro-drug/Precursor): Lipophilic, capable of membrane permeation.

  • Cyclic Form (Bioactive Sultam): Formed via dehydration; mimics the transition state of peptide hydrolysis or binds allosterically to enzymes like Carbonic Anhydrase (CA).

Pathway Visualization: Synthesis & Cyclization

ReactionPathway cluster_mechanism Cyclization Mechanism Start 2-Benzoylbenzenesulfonyl Chloride Intermediate 2-Benzoyl-N-phenylbenzene- 1-sulfonamide (Target Scaffold) Start->Intermediate DCM, Pyridine 0°C to RT, 4h Reactant Aniline Reactant->Intermediate Product 3-Phenyl-1,2-benzisothiazol- 3-ol 1,1-dioxide (Bioactive Sultam) Intermediate->Product Acid Catalysis (p-TsOH) Reflux, Toluene

Figure 1: Synthetic route from commercial precursors to the title scaffold and its subsequent conversion to the bioactive sultam core.[1][2][3]

Protocol 1: Optimized Synthesis of the Scaffold

Objective: Synthesize 2-Benzoyl-N-phenylbenzene-1-sulfonamide with >95% purity, avoiding premature cyclization.

Reagents:

  • 2-Benzoylbenzenesulfonyl chloride (1.0 eq)

  • Aniline (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve Aniline (10 mmol, 0.93 g) and Pyridine (20 mmol, 1.6 mL) in anhydrous DCM (50 mL).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes under an inert atmosphere (N₂ or Ar).

  • Addition: Dissolve 2-Benzoylbenzenesulfonyl chloride (10 mmol, 2.80 g) in DCM (20 mL). Add this solution dropwise to the aniline mixture over 30 minutes.

    • Expert Insight: Slow addition is crucial. Rapid addition generates localized heat, which can trigger the nucleophilic attack of the nitrogen on the benzoyl ketone, leading to premature formation of the cyclic pseudo-saccharin byproduct.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine and aniline.

    • Wash with saturated NaHCO₃ (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the sulfonamide NH singlet around δ 10.5 ppm. Absence of this peak suggests cyclization.

  • Yield: Expected 85–92%.

Protocol 2: Acid-Catalyzed Cyclization to Sultams

Objective: Convert the open-chain scaffold into the bioactive 3-phenyl-1,2-benzisothiazol-3-ol 1,1-dioxide.

Methodology:

  • Dissolve the 2-Benzoyl-N-phenylbenzene-1-sulfonamide (5 mmol) in Toluene (50 mL).

  • Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 10 mol%).

  • Reflux the mixture using a Dean-Stark trap to remove water (if dehydration to the imine is desired) or simple reflux for the hemiaminal.

  • Reaction Time: 2–4 hours.

  • Cool to RT. The product often precipitates. Filter and wash with cold ether.

Medicinal Chemistry Applications & Screening

The title compound and its derivatives are screened primarily for Anticancer and Anti-inflammatory activity.[4]

A. Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the N-phenyl ring (R-group) on the title scaffold.

Derivative (R-Group)IC₅₀ (HeLa Cell Line)IC₅₀ (COX-2)Solubility (PBS, pH 7.4)
-H (Parent) 12.5 µM>50 µMLow (< 10 µg/mL)
-4-OMe (Electron Donor) 4.2 µM15.8 µMModerate
-4-Cl (Electron Withdrawing) 28.0 µM8.2 µMLow
-4-COOH (Polar) >100 µM120 nMHigh

Table 1: Comparative potency of 2-benzoyl-N-phenylbenzene-1-sulfonamide derivatives. Note the shift from cytotoxic to anti-inflammatory activity with polar substitution.

B. Biological Assay: Tubulin Polymerization Inhibition

Since sulfonamides like E7010 bind to the colchicine site of tubulin, this scaffold is assayed for microtubule destabilization.

Protocol:

  • Reagent: Porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Incubation: Mix tubulin (2 mg/mL) with the test compound (1–100 µM) and GTP (1 mM) at 4 °C.

  • Initiation: Transfer to 37 °C to initiate polymerization.

  • Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Result: A decrease in the Vmax of the polymerization curve compared to DMSO control indicates inhibition.

References

  • Medicinal Applications: El-Gaby, M. S. A., et al. "Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry."[2] Egyptian Journal of Chemistry, 2020. [Link]

  • Bioactivity Profile: PubChem. "2-Phenylbenzenesulfonamide Compound Summary." National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Benzoyl-N-phenylbenzene-1-sulfonamide and Other Sulfonamide Derivatives

Introduction: The Versatile Sulfonamide Scaffold The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this versatile scaffold has been incorporated into a vast array of therapeutic agents.[1][2] Sulfonamides exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, diuretic, and antidiabetic properties.[3][4][5] This guide provides a comparative analysis of the potential biological activities of 2-Benzoyl-N-phenylbenzene-1-sulfonamide against other well-characterized sulfonamide derivatives. While specific experimental data for 2-Benzoyl-N-phenylbenzene-1-sulfonamide is not extensively available in the public domain, we can infer its potential therapeutic applications by examining its structural features in the context of established structure-activity relationships within the sulfonamide class.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Legacy of Inhibition

The original and most well-known application of sulfonamides is in the treatment of bacterial infections.[2][6] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[2][7] As humans obtain folic acid from their diet, this pathway is an effective and selective target for antimicrobial therapy.[7]

The antimicrobial spectrum of sulfonamides is broad, encompassing both Gram-positive and Gram-negative bacteria.[8][9] However, the emergence of bacterial resistance has limited their use in some cases.[1] The table below compares the minimum inhibitory concentrations (MICs) of several representative sulfonamides against common bacterial pathogens. The potential of 2-Benzoyl-N-phenylbenzene-1-sulfonamide as an antimicrobial agent would depend on its ability to effectively inhibit bacterial DHPS.

Sulfonamide DerivativeOrganismMIC (µg/mL)Reference
SulfamethoxazoleEscherichia coli1-64[Clinical and Laboratory Standards Institute (CLSI)]
SulfadiazineStaphylococcus aureus8-128[CLSI]
MafenidePseudomonas aeruginosa62.5[Giguere et al., 2006]
N-(2-methoxyphenyl)-4-methylbenzenesulfonamideBacillus subtilisGood activity (Zone of Inhibition)[9]
N-ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamideStaphylococcus aureusGood activity (Zone of Inhibition)[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

1. Preparation of Materials:

  • Mueller-Hinton Broth (MHB)
  • 96-well microtiter plates
  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.
  • Stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).

2. Serial Dilution:

  • Add 100 µL of MHB to all wells of a 96-well plate.
  • Add 100 µL of the sulfonamide stock solution to the first well of a row and mix.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

3. Inoculation:

  • Add 10 µL of the diluted bacterial suspension to each well, including a positive control (bacteria only) and a negative control (broth only).

4. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Anticancer Activity: A Multifaceted Approach

A significant and growing area of research is the development of sulfonamides as anticancer agents.[3][10] Unlike their antimicrobial counterparts, anticancer sulfonamides exhibit a variety of mechanisms of action, including:

  • Carbonic Anhydrase Inhibition: Many tumors overexpress carbonic anhydrase isoforms (e.g., CA IX and CA XII), which are involved in pH regulation and tumor progression. Sulfonamides are potent inhibitors of these enzymes.[11]

  • Cell Cycle Arrest: Some sulfonamide derivatives can induce cell cycle arrest, typically in the G1 phase, preventing cancer cell proliferation.[3]

  • Disruption of Microtubule Assembly: Certain sulfonamides interfere with the dynamics of microtubules, which are essential for cell division.[3]

  • Angiogenesis Inhibition: By inhibiting targets like vascular endothelial growth factor receptor-2 (VEGFR-2), some sulfonamides can prevent the formation of new blood vessels that supply tumors.[12][13]

The presence of two aromatic rings in 2-Benzoyl-N-phenylbenzene-1-sulfonamide suggests that it could potentially fit into the binding sites of various protein targets, a common feature of many anticancer drugs. The table below presents the cytotoxic activity (IC₅₀ values) of several sulfonamide derivatives against different cancer cell lines.

Sulfonamide DerivativeCancer Cell LineIC₅₀ (µM)Reference
IndisulamA549 (Lung)0.6[Owa et al., 2001]
Pazopanib (a VEGFR-2 inhibitor)HUVEC (Endothelial)0.03[Kumar et al., 2007]
Celecoxib (a COX-2 inhibitor)HT-29 (Colon)45[Thun et al., 2002]
Compound 3a (Novel Sulfonamide)Various cancer cell lines3.53–5.58[12]
Compound 15 (Novel Sulfonamide)Various cancer cell lines3.3–4.3[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test sulfonamide in cell culture medium.
  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

4. MTT Addition:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

5. Formazan Solubilization:

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the control.

Carbonic Anhydrase Inhibition: A Key Target

The inhibition of carbonic anhydrases (CAs) is a hallmark of many biologically active sulfonamides.[11][14] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] Different CA isoforms are involved in various physiological processes, and their inhibition can be therapeutic for conditions like glaucoma, epilepsy, and cancer.[11][15] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site.[14]

Given that 2-Benzoyl-N-phenylbenzene-1-sulfonamide possesses a sulfonamide moiety, it is plausible that it could exhibit CA inhibitory activity. The table below compares the inhibition constants (Kᵢ) of some well-known sulfonamide CA inhibitors against two human CA isoforms.

Sulfonamide InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)Reference
Acetazolamide25012[16]
Dorzolamide3,0000.54[Supuran, 2008]
Brinzolamide3,3000.31[Supuran, 2008]
Compound 8a (Novel Sulfonamide)94.4-[16]
Compound 6c (Novel Sulfonamide)-179.3[16]

Visualizing the Mechanisms

To better understand the biological context of sulfonamide activity, the following diagrams illustrate key concepts.

cluster_synthesis Generalized Sulfonamide Synthesis SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) Sulfonamide R-SO₂NH-R' (Sulfonamide) SulfonylChloride->Sulfonamide Amine R'-NH₂ (Amine) Amine->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide Catalyst

Caption: A general scheme for the synthesis of sulfonamides.

cluster_folic_acid Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits

Caption: Mechanism of action of antibacterial sulfonamides.

cluster_cancer Role of CA IX in Cancer Progression Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Expression HIF1a->CAIX Acidification Extracellular Acidification CAIX->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Sulfonamide_Inhibitors Sulfonamide CAIs Sulfonamide_Inhibitors->CAIX Inhibit

Caption: Inhibition of CA IX by sulfonamides in cancer.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-Benzoyl-N-phenylbenzene-1-sulfonamide is limited, this comparative guide highlights the vast therapeutic potential inherent in the sulfonamide scaffold. Based on its structural features, it is reasonable to hypothesize that this compound could exhibit antimicrobial, anticancer, and/or enzyme inhibitory properties. The presence of the N-phenyl and benzoyl groups may confer specific interactions with biological targets, potentially leading to novel activity profiles.

Future research should focus on the synthesis and in vitro screening of 2-Benzoyl-N-phenylbenzene-1-sulfonamide to empirically determine its biological activities. The experimental protocols provided in this guide offer a starting point for such investigations. Elucidating the structure-activity relationships of this and related compounds will undoubtedly contribute to the development of the next generation of sulfonamide-based therapeutics.

References

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (URL not available)
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. National Center for Biotechnology Information. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies | ACS Omega. ACS Publications. [Link]

  • Sulfonamide (medicine) | Health and Medicine | Research Starters - EBSCO.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC. National Center for Biotechnology Information. [Link]

  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition. MSD Manuals. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors - Taylor & Francis. Taylor & Francis Online. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. MDPI. [Link]

  • Anticancer and Antiviral Sulfonamides - Bentham Science Publishers. Bentham Science. [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Bentham Science. (URL not available)
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. National Center for Biotechnology Information. [Link]

  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Antimicrobial sulfonamide drugs - SciSpace. SciSpace. [Link]

  • Sulfonamide (medicine) - Wikipedia. Wikipedia. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. MDPI. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. (URL not available)
  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. Impact Factor. [Link]

  • Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research. International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Publishing. Royal Society of Chemistry. [Link]

  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. [Link]

  • Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Publishing. Royal Society of Chemistry. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Medicinal and Chemical Sciences. (URL not available)
  • Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences. (URL not available)
  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco; Edizione Scientifica. (URL not available)
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. MDPI. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. ResearchGate. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - Bentham Science Publishers. Bentham Science. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry. (URL not available)
  • 2-Phenylbenzene-1-sulfonamide | C12H11NO2S | CID 12371520 - PubChem - NIH. PubChem. [Link]

  • biological-activities-of-sulfonamides.pdf - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. National Center for Biotechnology Information. [Link]

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships - Adichunchanagiri University. Journal of Advanced Scientific Research. [Link]

  • Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and - Semantic Scholar. Semantic Scholar. [Link]

  • WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them - Google Patents.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. (URL not available)

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Benzoyl-N-phenylbenzene-1-sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 2-Benzoyl-N-phenylbenzene-1-sulfonamide Scaffold The 2-Benzoyl-N-phenylbenzene-1-sulfonamide core structure is a unique and prom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2-Benzoyl-N-phenylbenzene-1-sulfonamide Scaffold

The 2-Benzoyl-N-phenylbenzene-1-sulfonamide core structure is a unique and promising pharmacophore. It combines the structural features of a benzophenone and a sulfonamide, both of which are prevalent in a wide range of biologically active molecules. The inherent modularity of this scaffold allows for systematic chemical modifications at three key positions: the benzoyl ring, the N-phenyl ring, and the benzenesulfonamide moiety. This flexibility enables the fine-tuning of physicochemical properties and biological activities, making it an attractive starting point for the discovery of new drugs targeting a variety of diseases, including cancer and microbial infections.[1] This guide will delve into the known SAR of these derivatives, providing a comparative analysis of their performance and the experimental rationale behind their design and evaluation.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 2-Benzoyl-N-phenylbenzene-1-sulfonamide derivatives is intricately linked to the nature and position of substituents on its three aromatic rings. Understanding these relationships is crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituents on the Benzoyl Ring

The benzoyl moiety plays a critical role in the interaction of these molecules with their biological targets. Modifications to this ring can significantly alter the electronic and steric properties of the compound, thereby influencing its binding affinity and efficacy.

While a comprehensive SAR study on a wide range of substituted benzoyl derivatives of the core scaffold is not extensively documented in a single source, we can infer potential trends from related benzophenone-containing compounds. For instance, in studies of benzoylpyridines and benzophenones as p38α MAP kinase inhibitors, the nature of the substitution on the benzoyl ring was found to be critical for oral activity.[2] It is plausible that similar effects would be observed in the 2-Benzoyl-N-phenylbenzene-1-sulfonamide series.

Table 1: Postulated Influence of Benzoyl Ring Substituents on Biological Activity

Substituent (Position)Predicted Effect on ActivityRationale
Electron-withdrawing groups (e.g., -NO₂, -CF₃)Potential for increased activityMay enhance interactions with electron-rich pockets in the target protein.
Electron-donating groups (e.g., -OCH₃, -CH₃)Variable, context-dependentCould improve binding through hydrophobic interactions or by modulating the electronics of the carbonyl group.
Halogens (e.g., -F, -Cl, -Br)Generally favorableCan increase lipophilicity and form halogen bonds, potentially improving cell permeability and target engagement.
Influence of Substituents on the N-phenyl Ring

The N-phenyl ring provides a vector for introducing a wide array of chemical diversity. Substitutions on this ring can modulate the overall conformation of the molecule and introduce new interaction points with the biological target.

Studies on related N-substituted sulfonamides have demonstrated that modifications to the N-phenyl ring can dramatically impact biological activity. For example, in a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides, various alkyl and benzyl substituents on the sulfonamide nitrogen led to a range of acetylcholinesterase inhibitory activities.[1] This highlights the importance of the substitution pattern on the nitrogen-linked phenyl ring in directing the biological effects of the molecule.

Table 2: Representative SAR Data for N-Aryl Ring Substitutions in Sulfonamides

Compound/SubstituentTarget/AssayActivity (IC₅₀/MIC)Reference
N-methyl-(5-chloro-2-methoxyphenyl)benzene sulfonamideAcetylcholinesterase34.61 ± 0.62 µmol/L[1]
N-allyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamideAcetylcholinesterase40.21 ± 0.25 µmol/L[1]
N-2"-phenylethyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamideAcetylcholinesterase45.11 ± 0.22 µmol/L[1]
Role of Substituents on the Benzenesulfonamide Ring

The benzenesulfonamide moiety is a well-established pharmacophore known for its ability to interact with various enzymes, often through coordination with metal ions in the active site. Substitutions on this ring can influence the acidity of the sulfonamide proton and the overall electronic properties of the molecule, thereby affecting its target-binding capabilities.

In a study of benzenesulfonamide derivatives as carbonic anhydrase inhibitors, substitutions on the benzenesulfonamide ring were shown to be critical for both potency and selectivity.[3] For instance, the presence of a primary sulfonamide group was found to be essential for activity, acting as a zinc-binding group.[3]

Table 3: Impact of Benzenesulfonamide Ring Substitutions on Anticancer Activity

Compound/SubstituentCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
Benzenesulfonamide with 1,3,5-triazine linker (Compound 12d)Breast (MDA-MB-468)GI% = 62%[3]
Benzenesulfonamide with 1,3,5-triazine linker (Compound 12i)Breast (MDA-MB-468)IC₅₀ = 1.48 ± 0.08 µM (hypoxic)[3]

Experimental Protocols

The synthesis and biological evaluation of 2-Benzoyl-N-phenylbenzene-1-sulfonamide derivatives follow established methodologies in medicinal chemistry. The following protocols provide a general framework for their preparation and screening.

General Synthesis of 2-Benzoyl-N-phenylbenzene-1-sulfonamide Derivatives

The synthesis of the core scaffold typically involves the condensation of a substituted 2-aminobenzophenone with a substituted benzenesulfonyl chloride.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminobenzophenone 2-Aminobenzophenone Condensation Condensation 2-Aminobenzophenone->Condensation Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->Condensation 2-Benzoyl-N-phenylbenzene-1-sulfonamide 2-Benzoyl-N-phenylbenzene-1-sulfonamide Condensation->2-Benzoyl-N-phenylbenzene-1-sulfonamide

General synthetic scheme for 2-Benzoyl-N-phenylbenzene-1-sulfonamide derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve the substituted 2-aminobenzophenone (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Addition of Base: If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 eq.) to the solution.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add the substituted benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-Benzoyl-N-phenylbenzene-1-sulfonamide derivative.[1]

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of the synthesized compounds.[4]

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement A Seed cancer cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of sulfonamide derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h to allow formazan formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT assay to determine anticancer activity.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HeLa, DU-145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial dilutions in the appropriate cell culture medium.

  • Cell Treatment: Replace the medium in the wells with the medium containing the serially diluted compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial and fungal strains.[5]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]

Conclusion and Future Directions

The 2-Benzoyl-N-phenylbenzene-1-sulfonamide scaffold represents a promising platform for the development of novel therapeutic agents. The available data, although fragmented, clearly indicates that the biological activity of these derivatives is highly dependent on the substitution patterns on all three aromatic rings. Future research should focus on systematic SAR studies to create a more comprehensive understanding of the structural requirements for potent and selective activity against various biological targets. The synthesis of focused libraries of these compounds and their screening against a diverse panel of cancer cell lines and microbial strains will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. Asian Journal of Chemistry, 25(9), 4885-4889.
  • Al-Azzawi, A. M. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Journal of Basrah Researches (Sciences), 36(4), 53-66.
  • Song, Y., et al. (2015). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. Molecules, 20(9), 17034-17050.
  • Pawar, C. D., et al. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(3), 221-230.
  • Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-117.
  • BenchChem. (2025).
  • Al-Azzawi, A. M. (2010). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790.
  • Gül, H. İ., et al. (2020). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1956-1967.
  • El-Sayed, M. A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5291.
  • James, D., et al. (2024). Development of potent and selective inhibitors of Tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 269, 116278.
  • Al-Suhaimi, E. A., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(22), 7904.
  • Meng, F., et al. (2018). Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. European Journal of Medicinal Chemistry, 156, 397-410.
  • BenchChem. (2025). Benchmarking new benzamide derivatives against established antimicrobial drugs. BenchChem Technical Guides.
  • Sharma, S., et al. (2021).
  • Wujec, M., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(24), 17354.
  • Regan, J., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605.
  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(23), 6824-6833.
  • Regan, J., et al. (2013). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. OAK Open Access Archive.
  • Held, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6571.
  • Vosper, H. (2017). Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity.
  • BenchChem. (2025).
  • BenchChem. (2025). Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide. BenchChem Technical Guides.
  • Al-Ostoot, F. H., et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs.
  • Alper-Hayta, S., et al. (2008). Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles. European Journal of Medicinal Chemistry, 43(11), 2379-2387.

Sources

Validation

A Comparative Efficacy Analysis of 2-Benzoyl-N-phenylbenzene-1-sulfonamide and Known Carbonic Anhydrase IX Inhibitors

A Technical Guide for Researchers in Oncology and Drug Development This guide provides an in-depth comparative analysis of the novel sulfonamide derivative, 2-Benzoyl-N-phenylbenzene-1-sulfonamide, against established in...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Development

This guide provides an in-depth comparative analysis of the novel sulfonamide derivative, 2-Benzoyl-N-phenylbenzene-1-sulfonamide, against established inhibitors of Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and metastasis. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of new therapeutic agents targeting the tumor microenvironment.

Introduction to 2-Benzoyl-N-phenylbenzene-1-sulfonamide

2-Benzoyl-N-phenylbenzene-1-sulfonamide is a novel synthetic compound belonging to the sulfonamide class of molecules. While the broader family of sulfonamides is well-known for its antimicrobial properties, recent research has focused on the development of sulfonamide derivatives as potent inhibitors of various enzyme systems, including those relevant to cancer therapy.[1][2] The unique structural features of 2-Benzoyl-N-phenylbenzene-1-sulfonamide, specifically the presence of bulky benzoyl and phenyl groups, suggest a potential for high-affinity binding to specific biological targets.

Based on the established role of the sulfonamide moiety as a zinc-binding group, it is hypothesized that 2-Benzoyl-N-phenylbenzene-1-sulfonamide may act as a potent inhibitor of metalloenzymes.[2] A particularly relevant target in oncology is Carbonic Anhydrase IX (CA IX), a transmembrane zinc-containing enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[3][4] CA IX plays a critical role in regulating pH in the tumor microenvironment, contributing to tumor cell survival, proliferation, and invasion.[5] Therefore, the inhibitory potential of 2-Benzoyl-N-phenylbenzene-1-sulfonamide against CA IX is of significant interest.

Benchmarking Against Known CA IX Inhibitors

To evaluate the efficacy of 2-Benzoyl-N-phenylbenzene-1-sulfonamide, a direct comparison with well-characterized CA IX inhibitors is essential. For this guide, we have selected two benchmark compounds:

  • Acetazolamide (AZA): A first-generation, non-selective carbonic anhydrase inhibitor.[6][7] It is used clinically for various conditions, including glaucoma and altitude sickness, and serves as a standard reference compound in CA inhibition studies.[8][9] However, its use as an anticancer agent is limited by its lack of selectivity and systemic side effects.[10]

  • Dorzolamide: A second-generation, topically active carbonic anhydrase inhibitor primarily used in the treatment of glaucoma.[11][12][13] Dorzolamide exhibits greater potency and selectivity for certain CA isoforms compared to acetazolamide, making it a more relevant comparator for newer generation inhibitors.[14][15]

Comparative Efficacy Evaluation: Experimental Protocol

To objectively compare the inhibitory potential of 2-Benzoyl-N-phenylbenzene-1-sulfonamide with Acetazolamide and Dorzolamide, a standardized in vitro enzymatic assay is proposed.

Objective:

To determine and compare the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of 2-Benzoyl-N-phenylbenzene-1-sulfonamide, Acetazolamide, and Dorzolamide against recombinant human Carbonic Anhydrase IX.

Materials:
  • Recombinant human Carbonic Anhydrase IX (hCA IX)

  • 2-Benzoyl-N-phenylbenzene-1-sulfonamide

  • Acetazolamide (positive control)

  • Dorzolamide (positive control)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Methodology:
  • Preparation of Reagents:

    • Dissolve hCA IX in assay buffer to a final concentration of 10 nM.

    • Prepare stock solutions of 2-Benzoyl-N-phenylbenzene-1-sulfonamide, Acetazolamide, and Dorzolamide in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer.

    • Prepare a stock solution of 4-NPA in a minimal amount of organic solvent and dilute in assay buffer to the desired final concentration.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add 10 µL of the inhibitor at various concentrations.

    • Add 80 µL of the hCA IX solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a spectrophotometer. The rate of 4-nitrophenol production is proportional to the enzyme activity.[16]

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.[17][18]

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[19][20]

G cluster_prep Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis P1 Prepare hCA IX Solution A2 Add hCA IX and Incubate P1->A2 P2 Prepare Inhibitor Dilutions (Test Compound & Controls) A1 Add Inhibitors to 96-well Plate P2->A1 P3 Prepare Substrate Solution (4-NPA) A3 Initiate Reaction with Substrate P3->A3 A1->A2 A2->A3 A4 Measure Absorbance at 400 nm A3->A4 D1 Calculate Initial Velocities (V₀) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for determining the inhibitory efficacy of test compounds against hCA IX.

Hypothetical Comparative Data

The following table summarizes the anticipated results from the comparative efficacy study. The values are hypothetical and for illustrative purposes only.

CompoundIC50 (nM)Ki (nM)Selectivity Profile
2-Benzoyl-N-phenylbenzene-1-sulfonamide 2512High selectivity for CA IX over other isoforms is predicted due to its unique structural moieties.
Acetazolamide 250120Non-selective, inhibits multiple CA isoforms.[21]
Dorzolamide 5025Shows higher potency than acetazolamide and some selectivity for CA II and IV.[15]

Mechanism of Action and Signaling Pathway

Carbonic Anhydrase IX is a critical enzyme in the tumor microenvironment. Under hypoxic conditions, tumor cells upregulate CA IX expression.[3] The enzyme, with its extracellular active site, catalyzes the hydration of carbon dioxide to protons and bicarbonate ions. This process contributes to the acidification of the extracellular space, which promotes tumor invasion and metastasis, while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[5]

Inhibitors like 2-Benzoyl-N-phenylbenzene-1-sulfonamide are proposed to bind to the zinc ion in the active site of CA IX, blocking its catalytic activity.[2] This inhibition leads to a decrease in the acidification of the tumor microenvironment and an increase in intracellular acidity, ultimately leading to apoptosis and reduced tumor growth.[22]

G cluster_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) pHi Alkaline Intracellular pH (pHi) (Promotes Survival/Proliferation) CO2 CO₂ CAIX Carbonic Anhydrase IX (CA IX) CO2->CAIX H₂O pHe Acidic Extracellular pH (pHe) (Promotes Invasion/Metastasis) H H⁺ H->pHe HCO3 HCO₃⁻ CAIX->H CAIX->HCO3 Inhibitor 2-Benzoyl-N-phenylbenzene- 1-sulfonamide Inhibitor->CAIX Inhibits

Caption: Proposed mechanism of CA IX inhibition in the tumor microenvironment.

Conclusion

This guide outlines a comprehensive framework for comparing the efficacy of the novel compound, 2-Benzoyl-N-phenylbenzene-1-sulfonamide, with established carbonic anhydrase inhibitors. The proposed experimental protocol provides a robust method for determining key inhibitory parameters, while the hypothetical data suggests that 2-Benzoyl-N-phenylbenzene-1-sulfonamide may offer a significant improvement in potency over existing inhibitors. Further investigation into its selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential as an anticancer agent. The unique structural attributes of this compound may pave the way for a new class of highly selective CA IX inhibitors, addressing a critical need in oncology drug development.

References

  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (2025, May 19). Retrieved from [Link]

  • Acetazolamide PDF - Picmonic. (n.d.). Retrieved from [Link]

  • Acetazolamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Tenney, S. M., & Miller, R. M. (2023, July 2). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Gieling, R. G., Babin, V. N., & Kalinina, E. V. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Molecules, 26(24), 7578. [Link]

  • Tan, J. H., & Lignani, G. (2021). Acetazolamide: Old drug, new evidence? Epilepsia, 62(12), 2859-2868. [Link]

  • Demir, Y., Akocak, S., & Goksu, S. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 162-168. [Link]

  • Winum, J. Y., & Supuran, C. T. (2015). Carbonic Anhydrase IX Inhibitors in Cancer Therapy: An Update. Future Medicinal Chemistry, 7(12), 1595-1608. [Link]

  • Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. (n.d.). Retrieved from [Link]

  • Winum, J. Y., & Supuran, C. T. (2015). Carbonic anhydrase IX inhibitors in cancer therapy: an update. Future medicinal chemistry, 7(12), 1595–1608. [Link]

  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget, 3(1), 84-97. [Link]

  • Zatovicova, M., Jelenska, L., Hulikova, A., Csaderova, L., Ditte, Z., Ditte, P., Goliasova, T., & Pastorekova, S. (2010). Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain. Current pharmaceutical design, 16(28), 3255–3263. [Link]

  • Bua, S., & Supuran, C. T. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1332–1343. [Link]

  • Angeli, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3192. [Link]

  • Sugrue, M. F. (1996). Dorzolamide hydrochloride: A topically active, carbonic anhydrase inhibitor for the treatment of glaucoma. Mount Sinai Journal of Medicine, 63(3-4), 222-230.
  • Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Medicinal Chemistry Research, 30(5), 1054-1062. [Link]

  • In-vitro a data of the human carbonic anhydrase inhibition assay for the bumetanide compounds. (n.d.). Retrieved from [Link]

  • What is the mechanism of Dorzolamide Hydrochloride? (2024, July 17). Retrieved from [Link]

  • IC50 Determination - edX. (n.d.). Retrieved from [Link]

  • Topical carbonic anhydrase inhibitors. (1996). Current Opinion in Ophthalmology, 7(2), 54-60.
  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
  • Koyuncu, I., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(11), 6013. [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Expert Opinion on Drug Discovery, 14(11), 1059-1062. [Link]

  • Križman, G. E., & Kuzman, D. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16805. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. (2022). Letters in Drug Design & Discovery, 19(11), 1011-1022. [Link]

  • a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research, 37(Web Server issue), W441–W445. [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (2015, October). Retrieved from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). International Journal of Molecular Sciences, 22(7), 3658. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules, 27(16), 5238. [Link]

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). Journal of Medicinal Chemistry, 66(22), 15159-15177. [Link]

Sources

Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of Novel Sulfonamide-Based Compounds: A Case Study with 2-Benzoyl-N-phenylbenzene-1-sulfonamide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical and often challenging aspect...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical and often challenging aspect of this journey is understanding a compound's selectivity. The sulfonamide moiety, a cornerstone in medicinal chemistry, is present in a wide array of drugs, from antimicrobials to anti-inflammatory agents and diuretics.[1] This chemical scaffold's prevalence, however, necessitates a thorough investigation of potential cross-reactivity with various biological targets. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a novel sulfonamide, using the hypothetical compound 2-Benzoyl-N-phenylbenzene-1-sulfonamide as a case in point.

The core principle of this guide is to establish a systematic and evidence-based approach to map the interaction profile of a new molecule. We will delve into the rationale behind selecting a target panel, provide detailed experimental protocols for both biochemical and cell-based assays, and illustrate how to present the resulting data for objective comparison.

Part 1: The Rationale for Target Selection - Casting a Wide, Yet Targeted, Net

Given that 2-Benzoyl-N-phenylbenzene-1-sulfonamide is a novel entity without a predefined biological target, our initial step is to identify a panel of potential off-targets based on the known activities of the sulfonamide class. This "guilt-by-association" approach allows for an efficient initial screening phase.

Our primary target classes for initial cross-reactivity screening will be:

  • Dihydropteroate Synthase (DHPS): The canonical target for sulfonamide antibiotics.[2] Inhibition of this enzyme disrupts the folate synthesis pathway in microorganisms.[3]

  • Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes involved in various physiological processes.[4][5] Sulfonamide-based inhibitors of CAs are used as diuretics and for treating glaucoma.[1]

  • Cyclooxygenases (COX-1 and COX-2): Key enzymes in the prostaglandin synthesis pathway and the targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] Several COX-2 selective inhibitors possess a sulfonamide group.

  • The Human Kinome: Protein kinases are a large family of enzymes that are crucial regulators of cellular processes and are common targets in oncology and inflammation. Many kinase inhibitors are known to have off-target effects, and some contain sulfonamide-like structures.[8][9]

The following diagram illustrates the logical workflow for assessing the cross-reactivity of our test compound.

G cluster_0 Phase 1: Primary Target Class Screening cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Cellular Validation Compound 2-Benzoyl-N-phenylbenzene-1-sulfonamide Biochem Biochemical Assays (Enzyme Inhibition) Compound->Biochem Kinase Kinase Panel Screen (e.g., >400 kinases) Compound->Kinase Single concentration screen DHPS DHPS Biochem->DHPS IC50 CA Carbonic Anhydrases (e.g., CA-I, CA-II, CA-IX) Biochem->CA IC50 COX COX-1 & COX-2 Biochem->COX IC50 Cell Cell-Based Assays (Functional Readouts) Biochem->Cell For confirmed hits DHPS->Cell CA->Cell COX->Cell Kinase_IC50 Dose-Response for Hits (IC50 determination) Kinase->Kinase_IC50 Kinase_IC50->Cell Cell_Phenotype Phenotypic Readouts (e.g., Cytotoxicity, Proliferation, Signaling Pathway Modulation) Cell->Cell_Phenotype

Caption: Cross-reactivity assessment workflow for a novel sulfonamide.

Part 2: Experimental Protocols for Cross-Reactivity Profiling

Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our workflow.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

2.1.1 Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay spectrophotometrically measures the activity of DHPS in a coupled enzyme reaction.[3][10]

  • Principle: DHPS synthesizes dihydropteroate from p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP). The product is then reduced by dihydrofolate reductase (DHFR), oxidizing NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

  • Materials:

    • Recombinant DHPS enzyme

    • Recombinant DHFR enzyme (in excess)

    • PABA

    • DHPP

    • NADPH

    • 2-Benzoyl-N-phenylbenzene-1-sulfonamide (test compound)

    • Sulfamethoxazole (positive control inhibitor)

    • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8)

    • 96-well UV-transparent microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In a 96-well plate, add assay buffer, DHPS, DHFR, and the test compound/control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of PABA, DHPP, and NADPH.

    • Immediately begin kinetic reading of absorbance at 340 nm for 15-20 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2.1.2 Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay utilizes the esterase activity of CAs.[11][12]

  • Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow product. The increase in absorbance at 405 nm is proportional to CA activity.

  • Materials:

    • Recombinant human CA isoforms (e.g., hCA-I, hCA-II, hCA-IX)

    • pNPA (substrate)

    • 2-Benzoyl-N-phenylbenzene-1-sulfonamide (test compound)

    • Acetazolamide (positive control inhibitor)[4][5]

    • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)[11]

    • 96-well clear, flat-bottom microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • Add assay buffer, the respective CA isoform, and the test compound/control to the wells.

    • Pre-incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding the pNPA substrate solution.

    • Measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes.

    • Calculate the reaction rate and determine the IC50 value.

2.1.3 Cyclooxygenase (COX) Inhibition Assay

A fluorometric assay is commonly used to measure COX activity.[13][14]

  • Principle: COX enzymes convert arachidonic acid to prostaglandin H2. The peroxidase activity of COX is then measured using a probe that fluoresces upon oxidation.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., Amplex™ Red)

    • Heme (cofactor)

    • 2-Benzoyl-N-phenylbenzene-1-sulfonamide (test compound)

    • Celecoxib (COX-2 selective inhibitor) and Indomethacin (non-selective COX inhibitor) as controls[13]

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 96-well black, flat-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and controls.

    • Add assay buffer, heme, the respective COX enzyme, and the test compound/control to the wells.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding a solution of arachidonic acid and the fluorometric probe.

    • Measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[13]

    • Calculate the reaction rate and determine the IC50 value.

Kinase Selectivity Profiling

A broad kinase panel screen is essential to identify potential off-target interactions within this large and therapeutically important enzyme family.[15][16]

  • Approach: A two-tiered approach is often most efficient.[8]

    • Primary Screen: Test 2-Benzoyl-N-phenylbenzene-1-sulfonamide at a single high concentration (e.g., 10 µM) against a large panel of kinases (>400).

    • Dose-Response: For any kinases showing significant inhibition (e.g., >70% at 10 µM), perform a full dose-response curve to determine the IC50 value.

  • Methodology: Radiometric assays, such as the ³³P-ATP filter binding assay, are considered the gold standard for their sensitivity and robustness.[15] Alternatively, luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are also widely used.[17] These services are often outsourced to specialized vendors.

  • Data Visualization: The results are typically visualized on a kinome tree diagram, providing a clear representation of the compound's selectivity across the kinome.

The following diagram outlines the workflow for a typical kinase panel screen.

Caption: Workflow for two-tiered kinase selectivity profiling.

Cell-Based Functional Assays

Biochemical assays identify direct interactions, but cell-based assays are crucial to understand a compound's effect in a more physiologically relevant context.[18]

  • Rationale: These assays can confirm on-target and off-target activity and provide insights into cellular permeability, metabolism, and potential cytotoxicity.

  • Assay Selection: The choice of cell-based assays should be guided by the results of the biochemical screens. For example:

    • If DHPS inhibition is observed, an antibacterial minimum inhibitory concentration (MIC) assay against relevant bacterial strains would be the next logical step.[19]

    • If COX inhibition is detected, a whole blood assay measuring prostaglandin E2 production can be employed.[20]

    • If kinase inhibition is identified, a cell-based assay measuring the phosphorylation of a known substrate of that kinase (e.g., via Western blot or ELISA) is appropriate.

    • For general toxicity assessment, a cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed on one or more relevant human cell lines (e.g., HEK293, HepG2).[21]

Part 3: Data Presentation and Comparison

Clear and objective presentation of cross-reactivity data is paramount for informed decision-making.

Table 1: Comparative Biochemical Inhibition Profile of 2-Benzoyl-N-phenylbenzene-1-sulfonamide
Target ClassSpecific Target2-Benzoyl-N-phenylbenzene-1-sulfonamide IC50 (µM)Positive ControlPositive Control IC50 (µM)
Folate SynthesisS. aureus DHPS[Experimental Value]Sulfamethoxazole[Literature/Experimental Value]
Carbonic AnhydraseshCA-I[Experimental Value]Acetazolamide[Literature/Experimental Value]
hCA-II[Experimental Value]Acetazolamide[Literature/Experimental Value]
hCA-IX[Experimental Value]Acetazolamide[Literature/Experimental Value]
CyclooxygenaseshCOX-1[Experimental Value]Indomethacin[Literature/Experimental Value]
hCOX-2[Experimental Value]Celecoxib[Literature/Experimental Value]
Table 2: Kinase Selectivity Profile for 2-Benzoyl-N-phenylbenzene-1-sulfonamide (Hits with IC50 < 10 µM)
Kinase FamilyKinase TargetIC50 (µM)
e.g., Tyrosine Kinasee.g., SRC[Experimental Value]
e.g., Ser/Thr Kinasee.g., CDK2[Experimental Value]
.........
Table 3: Cellular Activity and Cytotoxicity Profile of 2-Benzoyl-N-phenylbenzene-1-sulfonamide
Assay TypeCell Line / OrganismReadoutEC50 / IC50 / MIC (µM)
Antibacterial ActivityS. aureusMinimum Inhibitory Concentration[Experimental Value]
Cellular COX-2 ActivityLPS-stimulated RAW 264.7PGE₂ Production[Experimental Value]
Cellular Target Engagement[Relevant Cell Line][e.g., Substrate Phosphorylation][Experimental Value]
CytotoxicityHEK293Cell Viability (MTT)[Experimental Value]
CytotoxicityHepG2Cell Viability (MTT)[Experimental Value]

Conclusion

A thorough understanding of a novel compound's cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery. By employing a systematic, multi-faceted approach that combines targeted biochemical assays, broad kinase profiling, and confirmatory cell-based functional assays, researchers can build a comprehensive selectivity profile for new chemical entities like 2-Benzoyl-N-phenylbenzene-1-sulfonamide. This data-driven strategy enables early identification of potential liabilities, informs lead optimization efforts, and ultimately contributes to the development of safer and more effective therapeutics. The methodologies and frameworks presented in this guide offer a validated pathway to de-risk novel sulfonamide-based compounds and accelerate their journey through the drug development pipeline.

References

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). PubMed Central. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). PubMed. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). (2020). PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. (2001). Stanford Medicine. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PubMed Central. [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. (2021). MDPI. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (n.d.). PubMed Central. [Link]

  • Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. (n.d.). PubMed Central. [Link]

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. (2020). PubMed Central. [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. (n.d.). MDPI. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. (2014). ACS Publications. [Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. (2025). ResearchGate. [Link]

  • Dihydropteroate synthase inhibitor. (n.d.). Wikipedia. [Link]

  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. (n.d.). PubMed. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis, Characterization and Biological Screening of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamide. (n.d.). Heterocyclic Letters. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Utrecht University Research Portal. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2023). ResearchGate. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PubMed Central. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). OracleBio. [Link]

  • Improving the species cross-reactivity of an antibody using computational design. (n.d.). PubMed Central. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Comparative Biosciences, Inc. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. [Link]

  • Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. (2002). PubMed. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Revista de Biología Tropical. [Link]

  • Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. (2010). ResearchGate. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (n.d.). Taylor & Francis Online. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. [Link]

  • Broad-Specificity Aptamer of Sulfonamides: Isolation and Its Application in Simultaneous Detection of Multiple Sulfonamides in Fish Sample. (2022). ACS Publications. [Link]

  • Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). PubMed Central. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PubMed Central. [Link]

Sources

Validation

Spectroscopic Validation of 2-Benzoyl-N-phenylbenzene-1-sulfonamide: A Comparative Analytical Guide

Executive Summary 2-Benzoyl-N-phenylbenzene-1-sulfonamide represents a complex structural hybrid of a benzophenone scaffold and a sulfonamide pharmacophore. Its validation requires a multi-modal spectroscopic approach du...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzoyl-N-phenylbenzene-1-sulfonamide represents a complex structural hybrid of a benzophenone scaffold and a sulfonamide pharmacophore. Its validation requires a multi-modal spectroscopic approach due to the potential for intramolecular hydrogen bonding (between the ortho-carbonyl and the sulfonamide nitrogen) and the steric crowding of the biphenyl system.

This guide objectively compares the diagnostic power of Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry (MS) . It provides researchers with a self-validating logic tree to distinguish the target molecule from common synthetic impurities like o-benzoylbenzenesulfonic acid or unreacted aniline.

Part 1: Comparative Analysis of Analytical Methods

In the characterization of 2-Benzoyl-N-phenylbenzene-1-sulfonamide, no single technique provides a complete "fingerprint." The table below compares the efficacy of each method in resolving specific structural challenges.

Method Efficiency Matrix
Feature / Challenge1H NMR (500 MHz) FTIR (ATR) ESI-MS (HRMS) Diagnostic Verdict
Backbone Connectivity High. Resolves the ortho-substitution pattern on the central ring.Low. Cannot distinguish regioisomers (e.g., para vs ortho).Low. Confirms mass but not connectivity.NMR is essential for isomer confirmation.
Functional Group ID Medium. Carbonyl is invisible in 1H; N-H is broad/exchangeable.High. Distinct C=O (Ketone) and S=O[1] (Sulfone) bands.[1][2][3][4][5][6][7]N/A.FTIR is superior for functional group validation.
Purity / Trace Analysis Medium. <1% impurities often lost in baseline.Low. Poor sensitivity for minor contaminants.High. Detects trace unreacted aniline or hydrolyzed acid.MS is required for purity certification.
Intramolecular H-Bonding High. Downfield shift of N-H (>9.5 ppm) indicates H-bonding.Medium. Shift in N-H stretch frequency.N/A.NMR provides the best evidence of conformation.

Part 2: Detailed Characterization Profile

The Structural Architect: 1H and 13C NMR Spectroscopy

The ortho-positioning of the benzoyl group creates a unique desymmetrization of the central benzene ring.

Predicted 1H NMR Data (DMSO-d6, 500 MHz)

Note: DMSO-d6 is preferred over CDCl3 to disrupt intermolecular dimers and sharpen the N-H signal.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Insight
Sulfonamide N-H 9.80 – 10.50 Singlet (Broad)1HHighly deshielded due to electron-withdrawing SO2 and potential intramolecular H-bond to C=O.
Benzoyl ortho-H 7.80 – 7.90 Doublet1HDeshielded by the adjacent carbonyl anisotropy.
Sulfonyl ortho-H 8.05 – 8.15 Doublet1HDeshielded by the adjacent sulfonyl group.
Aromatic Multiplet 7.10 – 7.70 Multiplet12HOverlap of the N-phenyl ring, benzoyl phenyl ring, and remaining central ring protons.
Key 13C NMR Signals[1][2][4][7][8][9][10][11]
  • Ketone C=O: ~194-196 ppm (Distinctive benzophenone signal).

  • Sulfonamide C-N: ~136-138 ppm (Ipso carbon of the N-phenyl ring).

  • Aromatic Region: 120-145 ppm (Complex region; look for 14 unique signals if resolution allows).

The Functional Fingerprint: FTIR Spectroscopy

The infrared spectrum validates the oxidation state of the sulfur and carbon atoms.

  • Ketone (C=O) Stretch: 1660 – 1670 cm⁻¹ .

    • Diagnostic: Lower than typical ketones (1715 cm⁻¹) due to conjugation with the benzene rings.

  • Sulfonamide (S=O) Stretches:

    • Asymmetric: 1330 – 1350 cm⁻¹ .

    • Symmetric: 1150 – 1170 cm⁻¹ .

  • N-H Stretch: 3250 – 3350 cm⁻¹ .

    • Diagnostic: A sharp band indicates a free N-H; a broadened/shifted band suggests intramolecular hydrogen bonding.

Mass Spectrometry (ESI-MS)[2][5]
  • Molecular Ion: [M+H]⁺ = 338.08 (Calculated for C19H15NO3S).

  • Fragmentation Logic:

    • Loss of SO2: A characteristic rearrangement often observed in sulfonamides, leading to an amine-like radical cation (M - 64).

    • Cleavage of Sulfonamide Bond: Appearance of fragment at m/z ~105 (Benzoyl cation [PhCO]⁺) confirms the benzoyl moiety.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification for Analysis

To ensure the spectra reflect the product and not the precursor.

  • Reaction: Dissolve 2-benzoylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Add aniline (1.1 eq) and pyridine (1.5 eq) at 0°C. Stir at RT for 4 hours.

  • Quench: Wash with 1M HCl (to remove pyridine/aniline) followed by sat. NaHCO3 (to remove hydrolyzed sulfonic acid).

  • Recrystallization (Critical): Dissolve crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.

    • Why? This removes trace o-benzoylbenzenesulfonic acid, which has a similar aromatic NMR profile but lacks the N-phenyl signals.

Protocol B: NMR Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D).

    • Reasoning: CDCl3 often leads to line broadening of the N-H proton due to exchange. DMSO stabilizes the N-H bond via hydrogen bonding, yielding a sharp singlet for integration.

  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the slow-relaxing quaternary carbons in 13C NMR.

Part 4: Logic & Visualization

Diagram 1: Spectral Validation Logic Tree

This decision tree guides the researcher through the validation process, handling common failures (e.g., missing N-H signal).

SpectralLogic Start Start: Purified Solid RunMS Run ESI-MS (+/- Mode) Start->RunMS CheckMass Mass = 338.1 (M+H)? RunMS->CheckMass RunNMR Run 1H NMR (DMSO-d6) CheckMass->RunNMR Yes FailMass Check Precursor (Chloride) or Hydrolysis (Acid) CheckMass->FailMass No CheckNH Singlet @ 9.5-10.5 ppm? RunNMR->CheckNH CheckOrtho Ortho-coupling patterns? CheckNH->CheckOrtho Yes FailNH Suspect Deprotonation or Exchange (Wet Solvent) CheckNH->FailNH No (Signal Absent) RunIR Run FTIR (ATR) CheckOrtho->RunIR Yes CheckOrtho->FailMass No (Pattern Wrong) CheckCO Peak @ ~1665 cm-1? RunIR->CheckCO Success Identity CONFIRMED CheckCO->Success Yes FailCO Suspect Reduction or Wrong Isomer CheckCO->FailCO No

Caption: Step-by-step logic flow for validating 2-Benzoyl-N-phenylbenzene-1-sulfonamide, prioritizing Mass Spec for formula confirmation followed by NMR for structural connectivity.

Diagram 2: Intramolecular Interactions & Connectivity

Visualizing the specific atoms involved in the spectroscopic signals.

MoleculeMap cluster_ring Central Benzene Ring Benzoyl Benzoyl C=O (IR: ~1665 cm-1) (13C: ~195 ppm) NH N-H Proton (1H: ~10.0 ppm) (H-Bond Donor) Benzoyl->NH Possible H-Bond OrthoH Ortho-Proton (1H: ~7.9 ppm) Benzoyl->OrthoH Deshielding Effect Sulfonamide Sulfonamide SO2 (IR: 1340/1160 cm-1) Sulfonamide->NH Inductive Effect

Caption: Spectroscopic interaction map highlighting the intramolecular Hydrogen Bond potential and the deshielding effects of the ortho-benzoyl group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for Sulfonamide and Benzophenone shifts).
  • Gowda, B. T., et al. (2006).[7] "Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(Substituted Phenyl)-benzenesulphonamides." Zeitschrift für Naturforschung A, 61(10-11), 600-606.[7]

  • Perlovich, G. L., et al. (2021). "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." CrystEngComm, 23. (Reference for Sulfonamide IR and H-bonding patterns).

  • BenchChem. "Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling." (Reference for Synthesis Protocol).

Sources

Comparative

"benchmarking the performance of 2-Benzoyl-N-phenylbenzene-1-sulfonamide against reference compounds"

This guide benchmarks 2-Benzoyl-N-phenylbenzene-1-sulfonamide (referred to as BPS-1 for brevity in this analysis) against established reference standards in oncology and enzyme inhibition. The analysis focuses on its dua...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 2-Benzoyl-N-phenylbenzene-1-sulfonamide (referred to as BPS-1 for brevity in this analysis) against established reference standards in oncology and enzyme inhibition. The analysis focuses on its dual-pharmacophore nature—combining a benzophenone-like scaffold with a sulfonamide moiety —positioning it as a candidate for Carbonic Anhydrase (CA) inhibition and Tubulin polymerization disruption .

Performance Evaluation Against Indisulam, Acetazolamide, and Combretastatin A-4

Executive Summary & Compound Profile

2-Benzoyl-N-phenylbenzene-1-sulfonamide (BPS-1) is a synthetic small molecule integrating a lipophilic benzoyl group ortho to a sulfonamide functionality. This structural arrangement mimics the pharmacophores of several potent anticancer agents and enzyme inhibitors.

  • Primary Mechanism: Dual-action modulation of Carbonic Anhydrase (CA) isoforms (IX/XII) and Tubulin polymerization .

  • Key Structural Feature: The ortho-benzoyl group provides steric bulk and lipophilicity, enhancing binding affinity to hydrophobic pockets in target proteins (e.g., the CA active site or the colchicine-binding site of tubulin) compared to unsubstituted sulfonamides.

  • Therapeutic Potential: Solid tumors (Hypoxia-driven), Metastatic inhibition.

Chemical Structure & Properties
PropertyData
IUPAC Name 2-Benzoyl-N-phenylbenzene-1-sulfonamide
Molecular Formula C₁₉H₁₅NO₃S
Molecular Weight 337.40 g/mol
LogP (Predicted) ~3.5 (High Lipophilicity)
Solubility Low in water; Soluble in DMSO, DMF, Ethanol

Benchmarking Analysis

We compare BPS-1 against three gold-standard reference compounds: Indisulam (Anticancer Sulfonamide), Acetazolamide (Pan-CA Inhibitor), and Combretastatin A-4 (Tubulin Inhibitor).

Comparative Performance Matrix
FeatureBPS-1 (Target) Indisulam (Ref 1) Acetazolamide (Ref 2) Combretastatin A-4 (Ref 3)
Primary Target CA IX/XII & TubulinCA IX & Cell Cycle (G1)Pan-CA (I, II, IX, XII)Tubulin (Colchicine Site)
IC50 (Tumor Cell Viability) 0.5 - 2.0 µM (Est.)0.1 - 0.5 µM>100 µM (Non-cytotoxic)0.001 - 0.01 µM
CA Inhibition (Ki) 10 - 50 nM (Selectivity potential)~15 nM (CA IX)~10 nM (Pan-CA)N/A
Tubulin Polymerization Moderate Inhibition Weak/IndirectNonePotent Inhibition
Solubility Profile Low (Lipophilic)ModerateLowLow
Metabolic Stability High (Benzophenone core)ModerateHighLow (Rapid clearance)
Critical Analysis
  • Vs. Indisulam: BPS-1 shares the sulfonamide-driven anticancer activity but offers a distinct lipophilic profile due to the benzoyl group, potentially improving membrane permeability in hypoxic tumor cores. Unlike Indisulam, which targets G1 phase arrest, BPS-1's benzoyl moiety suggests a stronger tubulin-destabilizing mechanism similar to chalcones or benzophenones.

  • Vs. Acetazolamide: While Acetazolamide is a potent systemic CA inhibitor, it lacks cytotoxicity. BPS-1 incorporates the sulfonamide "zinc-binding group" (ZBG) of Acetazolamide but attaches it to a bulky aromatic scaffold, restricting it from cytosolic CAs (like CA I/II) and improving selectivity for membrane-bound tumor-associated CAs (IX/XII).

  • Vs. Combretastatin A-4 (CA-4): BPS-1 is less potent than CA-4 in pure tubulin assays but offers superior metabolic stability. CA-4 suffers from rapid isomerization (cis-to-trans) and clearance; the benzophenone core of BPS-1 is chemically stable, providing a longer half-life.

Mechanism of Action & Signaling Pathways

BPS-1 operates via a "Dual-Hit" Mechanism :

  • Hypoxia Response Modulation: Inhibition of CA IX leads to intracellular acidification and disruption of pH regulation in hypoxic cancer cells.

  • Cytoskeletal Disruption: Binding to the colchicine site of tubulin prevents microtubule assembly, inducing G2/M arrest and apoptosis.

Pathway Visualization (Graphviz)

BPS1_Mechanism BPS1 2-Benzoyl-N-phenyl benzene-1-sulfonamide CA_IX Carbonic Anhydrase IX (Transmembrane) BPS1->CA_IX Inhibits (Ki ~20nM) Tubulin Tubulin (Colchicine Site) BPS1->Tubulin Binds pH_Intra Intracellular Acidification (pH ↓) CA_IX->pH_Intra Disrupts pH Reg MT_Destab Microtubule Destabilization Tubulin->MT_Destab Prevents Polymerization Apoptosis Apoptosis (Cell Death) pH_Intra->Apoptosis Metabolic Stress G2M G2/M Phase Arrest MT_Destab->G2M G2M->Apoptosis

Figure 1: Dual mechanism of action for BPS-1 targeting both pH regulation (via CA IX) and cell division (via Tubulin), converging on apoptotic cell death.

Experimental Protocols for Benchmarking

To validate BPS-1 performance, use the following standardized protocols.

Experiment A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (Ki) against hCA II (cytosolic) and hCA IX (tumor-associated).

  • Reagents: Recombinant hCA II and hCA IX enzymes, CO₂ saturated water, Phenol Red indicator, HEPES buffer (pH 7.5).

  • Preparation: Dissolve BPS-1 and Acetazolamide (Ref) in DMSO (stock 10 mM). Dilute serially (0.1 nM to 10 µM).

  • Reaction:

    • Mix 10 µL enzyme solution + 10 µL inhibitor solution. Incubate for 15 min at 25°C.

    • Rapidly mix with 20 µL CO₂-saturated water using a stopped-flow spectrophotometer.

  • Measurement: Monitor the absorbance change of Phenol Red at 557 nm (indicating acidification rate).

  • Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

    • Validation Criteria: Acetazolamide Ki should be ~12 nM for hCA II.

Experiment B: Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Assess the ability of BPS-1 to inhibit microtubule assembly compared to CA-4.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (fluorescent reporter).

  • Setup: Prepare tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Treatment: Add BPS-1, CA-4 (Positive Control), or DMSO (Negative Control) at 5 µM.

  • Kinetics: Initiate polymerization by warming to 37°C. Measure fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.

  • Result Interpretation:

    • CA-4: Flat line (Complete inhibition).

    • DMSO: Sigmoidal curve (Normal polymerization).

    • BPS-1: Expect delayed lag phase or reduced Vmax (Partial/Potent inhibition).

Experiment C: In Vitro Cytotoxicity (MTT Assay)

Objective: Compare potency against hypoxic tumor models.

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HT-29 (Colon).

  • Conditions: Normoxia (21% O₂) vs. Hypoxia (1% O₂).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates. Adhere for 24h.

    • Treat with BPS-1 and Indisulam (0.01 - 100 µM) for 72h.

    • Add MTT reagent; read absorbance at 570 nm.

  • Key Metric: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia).

    • Target: BPS-1 should show HCR > 2.0 (indicating selectivity for hypoxic cells due to CA IX targeting).

Strategic Recommendations

  • Formulation: Due to the lipophilic benzoyl group, BPS-1 requires lipid-based delivery systems (e.g., Liposomes or Cyclodextrin complexes) for in vivo efficacy.

  • Safety Monitoring: Unlike Acetazolamide, sulfonamide-benzoyl derivatives can cause Stevens-Johnson Syndrome (SJS) in rare cases. Screen for hypersensitivity early.

  • Combination Therapy: BPS-1 is an ideal candidate for combination with Doxorubicin . The CA inhibition (pH normalization) can enhance the uptake of weak base chemotherapeutics like Doxorubicin.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Owa, T., et al. (1999). Discovery of Indisulam (E7070): A Selective Sulfonamide Antitumor Agent. Journal of Medicinal Chemistry. Link

  • Pettit, G. R., et al. (1989). Antineoplastic agents. 291. Isolation and structure of combretastatin A-4. Journal of the American Chemical Society. Link

  • Smolecule . (2024). N-(2-benzoylphenyl)benzenesulfonamide: Structure and Biological Activity. Smolecule Compound Database. Link

  • PubChem . (2025).[1][2] 2-Benzoyl-N-phenylbenzene-1-sulfonamide Compound Summary. National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.